molecular formula C9H19NO3 B1591453 (S)-2-Amino-3-cyclohexylpropanoic acid hydrate CAS No. 307310-72-1

(S)-2-Amino-3-cyclohexylpropanoic acid hydrate

Cat. No.: B1591453
CAS No.: 307310-72-1
M. Wt: 189.25 g/mol
InChI Key: HDJQIWAIDCEDEF-QRPNPIFTSA-N
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Description

(S)-2-Amino-3-cyclohexylpropanoic acid hydrate is a useful research compound. Its molecular formula is C9H19NO3 and its molecular weight is 189.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties

IUPAC Name

(2S)-2-amino-3-cyclohexylpropanoic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2.H2O/c10-8(9(11)12)6-7-4-2-1-3-5-7;/h7-8H,1-6,10H2,(H,11,12);1H2/t8-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDJQIWAIDCEDEF-QRPNPIFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC(C(=O)O)N.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)C[C@@H](C(=O)O)N.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40583367
Record name 3-Cyclohexyl-L-alanine--water (1/1)
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Molecular Weight

189.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

307310-72-1
Record name 3-Cyclohexyl-L-alanine--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40583367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-(+)-α-Aminocyclohexanepropionic acid hydrate
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Foundational & Exploratory

An In-depth Technical Guide to the Biological Activity and Applications of (S)-2-Amino-3-cyclohexylpropanoic acid hydrate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond a Simple Amino Acid Analog

(S)-2-Amino-3-cyclohexylpropanoic acid hydrate, commonly known in the scientific community as L-Cyclohexylalanine (L-Cha), is a non-proteinogenic α-amino acid that has garnered significant interest in medicinal chemistry and drug development.[1][2] Structurally, it is an analog of phenylalanine where the aromatic phenyl ring is replaced by a saturated cyclohexyl group. This seemingly subtle modification imparts unique physicochemical properties, most notably increased lipophilicity and steric bulk, which have profound implications for the biological activity and metabolic stability of peptides and peptidomimetics into which it is incorporated.[3]

This technical guide provides a comprehensive overview of the biological significance of L-Cyclohexylalanine, moving beyond its basic chemical identity to explore its functional roles in modulating complex biological systems. We will delve into its primary application as a strategic building block in peptide-based drug design, with a focus on its impact on cardiovascular and metabolic therapeutic agents. Furthermore, we will examine the evidence for its potential direct interaction with metalloenzymes, specifically Carboxypeptidase A, and provide detailed methodologies for its characterization.

Chemical and Physical Properties

A thorough understanding of the physicochemical characteristics of this compound is fundamental to its application in research and development.

PropertyValueSource(s)
Chemical Name This compound[4]
Synonyms L-Cyclohexylalanine, 3-Cyclohexyl-L-alanine[5]
CAS Number 307310-72-1[4]
Molecular Formula C₉H₁₉NO₃[2][4]
Molecular Weight 189.25 g/mol [2][4]
Appearance White to light yellow crystalline powder[6]
Boiling Point 387°C at 760 mmHg[2]
Storage Room temperature, away from light, under inert gas[2]

Synthesis of (S)-2-Amino-3-cyclohexylpropanoic acid

The synthesis of L-Cyclohexylalanine is most commonly achieved through the hydrogenation of L-Phenylalanine. This process effectively saturates the aromatic ring, converting it to a cyclohexyl group.

A typical synthetic protocol involves the catalytic hydrogenation of L-Phenylalanine methyl ester hydrochloride.[7] For example, commercially available D-phenylalanine methyl ester hydrochloride can be hydrogenated using a 5% rhodium on carbon catalyst in methanol to yield (2R)-2-amino-3-cyclohexyl propanoic acid methyl ester hydrochloride with high yield.[7] Similarly, L-phenylalanine can be dissolved in a mixture of deionized water, isopropanol, and hydrochloric acid, followed by the addition of a Platinum/Rhodium catalyst. The reaction is then carried out in a hydrogenation autoclave under hydrogen pressure and elevated temperature.[6]

Core Application: Enhancing Peptide Therapeutics

The primary and most well-documented role of L-Cyclohexylalanine is as a strategic component in peptide modification to enhance their therapeutic potential. The incorporation of this non-natural amino acid can significantly improve the pharmacokinetic profile of peptide-based drugs.[2]

Improving Metabolic Stability

A major challenge in the development of peptide therapeutics is their rapid degradation by proteases in the body. The bulky cyclohexyl side chain of L-Cha acts as a steric shield, hindering the approach of proteolytic enzymes.[8] This steric hindrance, particularly when the D-isomer (D-Cyclohexylalanine) is used, significantly reduces susceptibility to enzymatic cleavage, leading to a longer in-vivo half-life.[8]

Modulating Receptor Binding and Activity

The increased hydrophobicity imparted by the cyclohexyl group can enhance a peptide's ability to interact with lipid membranes and the hydrophobic pockets of target receptors. This can lead to improved receptor binding affinity and, consequently, enhanced biological activity.[3][8]

Case Study 1: Apelin Receptor Agonists for Cardiovascular Disease

The apelinergic system, which involves the apelin receptor (APJ), is a promising target for the treatment of cardiovascular diseases.[9] However, the endogenous apelin peptides are rapidly degraded in vivo, limiting their therapeutic utility.[9]

Incorporation of L-Cyclohexylalanine into apelin analogs has been shown to dramatically increase their plasma half-life. Modified apelin-13 and apelin-17 analogues containing L-Cha have demonstrated significantly longer plasma half-lives (up to 40-fold and 340-fold increases, respectively) compared to the native peptides.[6][9] These modified peptides also show potent agonistic activity at the apelin receptor and have demonstrated blood pressure-lowering effects in preclinical models.[9][10]

APJ_Signaling cluster_0 Cell Membrane cluster_1 Extracellular Space cluster_2 Intracellular Signaling & Physiological Effects APJ Apelin Receptor (APJ) A G-protein coupled receptor G_protein Gαi/o APJ->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC PI3K PI3K G_protein->PI3K Ca_mobilization Increased Intracellular Ca²⁺ PLC->Ca_mobilization Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS NO_production Nitric Oxide (NO) Production eNOS->NO_production Apelin_analog (S)-2-Amino-3-cyclohexylpropanoic acid -containing Apelin Analogue Apelin_analog->APJ Binds and Activates Vasodilation Vasodilation & Blood Pressure Regulation Ca_mobilization->Vasodilation NO_production->Vasodilation

Figure 1: Signaling pathway of apelin receptor activation.

Case Study 2: Dipeptidyl Peptidase-IV (DPP-4) Inhibitors for Diabetes

Dipeptidyl peptidase-IV (DPP-4) is a serine protease that inactivates incretin hormones, which are involved in regulating insulin secretion.[11][12] Inhibition of DPP-4 is a validated therapeutic strategy for the treatment of type 2 diabetes.[11]

Derivatives of L-Cyclohexylalanine have been synthesized and evaluated as potent and selective DPP-4 inhibitors.[6][13] Specifically, 4-arylcyclohexylalanine analogs have shown high inhibitory activity (IC50 in the nanomolar range) and excellent pharmacokinetic profiles.[13] The incorporation of the cyclohexylalanine moiety contributes to both the potency and the favorable drug-like properties of these inhibitors.

DPP4_Inhibition_Workflow cluster_0 Experimental Workflow start Synthesize (S)-2-Amino-3-cyclohexylpropanoic acid -based DPP-4 inhibitor derivatives in_vitro_assay In Vitro DPP-4 Inhibition Assay (e.g., fluorometric or colorimetric) start->in_vitro_assay selectivity_profiling Selectivity Profiling (against DPP-8, DPP-9, etc.) in_vitro_assay->selectivity_profiling pk_studies Pharmacokinetic Studies (in preclinical species) selectivity_profiling->pk_studies in_vivo_efficacy In Vivo Efficacy Studies (e.g., oral glucose tolerance test) pk_studies->in_vivo_efficacy lead_optimization Lead Optimization in_vivo_efficacy->lead_optimization

Figure 2: Drug discovery workflow for DPP-4 inhibitors.

Potential as a Carboxypeptidase A Inhibitor

Carboxypeptidase A (CPA) is a zinc-containing metalloexopeptidase that plays a role in digestion by hydrolyzing the C-terminal peptide bonds of proteins, with a preference for residues with aromatic or branched aliphatic side chains.[14] The active site of CPA contains a Zn²⁺ ion coordinated by amino acid residues, which is essential for its catalytic activity.[14][15]

Mechanism of Carboxypeptidase A Inhibition

Inhibitors of CPA typically function by interacting with the active site zinc ion and/or the surrounding amino acid residues involved in substrate binding and catalysis.[10][14] There are two primary proposed catalytic mechanisms for CPA: a nucleophilic pathway involving a covalent acyl-enzyme intermediate and a promoted-water pathway where a water molecule directly attacks the peptide bond.[14] Inhibitors can interfere with either of these pathways. For example, some inhibitors act as transition-state analogs, mimicking the tetrahedral intermediate formed during peptide bond hydrolysis.[16] Others may chelate the active site zinc ion, rendering the enzyme inactive.[10]

Experimental Protocol: Carboxypeptidase A Inhibition Assay

The following protocol describes a general method for assessing the inhibitory potential of this compound against Carboxypeptidase A.

Objective: To determine the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) of this compound for Carboxypeptidase A.

Materials:

  • Bovine pancreatic Carboxypeptidase A (Sigma-Aldrich, C9268 or equivalent)

  • This compound

  • Hippuryl-L-phenylalanine (substrate)

  • Tris-HCl buffer (e.g., 25 mM Tris-HCl, 500 mM NaCl, pH 7.5)

  • UV-Vis Spectrophotometer

  • 96-well UV-transparent microplates

  • Multichannel pipette

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of Carboxypeptidase A in cold 10% LiCl. Determine the protein concentration by measuring absorbance at 280 nm.

    • Prepare a stock solution of this compound in the assay buffer.

    • Prepare a stock solution of the substrate, hippuryl-L-phenylalanine, in the assay buffer.

  • Assay Setup:

    • In a 96-well microplate, add increasing concentrations of this compound to the wells.

    • Include control wells with no inhibitor (enzyme activity control) and wells with no enzyme (background control).

    • Add a fixed concentration of Carboxypeptidase A to all wells except the background control.

    • Pre-incubate the enzyme and inhibitor at 25°C for a defined period (e.g., 15 minutes).

  • Initiation of Reaction and Data Acquisition:

    • Initiate the enzymatic reaction by adding the substrate, hippuryl-L-phenylalanine, to all wells simultaneously using a multichannel pipette.

    • Immediately begin monitoring the increase in absorbance at 254 nm over time using a microplate reader. The hydrolysis of hippuryl-L-phenylalanine releases hippuric acid, which absorbs at this wavelength.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.

    • Plot the percentage of enzyme inhibition (relative to the uninhibited control) against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

    • To determine the mode of inhibition and the Ki value, perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using Lineweaver-Burk or Michaelis-Menten kinetics.

Conclusion and Future Perspectives

This compound is a valuable and versatile tool in the arsenal of medicinal chemists and drug development professionals. Its primary role as a building block for enhancing the metabolic stability and modulating the biological activity of peptide-based therapeutics is well-established, with significant successes in the development of apelin receptor agonists and DPP-4 inhibitors.

While its potential as a direct inhibitor of Carboxypeptidase A is plausible based on its structure, further research is required to quantify this activity and elucidate the precise mechanism of interaction. The experimental protocols provided in this guide offer a framework for such investigations.

Future research into L-Cyclohexylalanine and its derivatives will likely continue to focus on its incorporation into novel peptide and peptidomimetic scaffolds to address a wide range of therapeutic targets. Its ability to confer favorable pharmacokinetic properties makes it a key component in the ongoing effort to develop more effective and convenient peptide-based drugs.

References

An In-depth Technical Guide to the Discovery and History of (S)-3-Cyclohexylalanine Hydrate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(S)-3-Cyclohexylalanine, a non-proteinogenic amino acid, has emerged as a valuable building block in modern medicinal chemistry and peptide design. Its unique structural feature, a cyclohexyl group replacing the phenyl ring of phenylalanine, imparts enhanced lipophilicity, metabolic stability, and conformational constraint to bioactive peptides and small molecule therapeutics. This guide provides a comprehensive overview of the discovery, historical development, and synthesis of (S)-3-Cyclohexylalanine hydrate. We will delve into the seminal early syntheses, explore the evolution of stereoselective methodologies, and present detailed protocols for contemporary asymmetric approaches. Furthermore, this document will cover the physicochemical characterization of its hydrate form and its strategic applications in drug development, offering researchers and scientists a thorough technical resource.

Introduction: The Significance of Non-Proteinogenic Amino Acids in Drug Discovery

The therapeutic landscape is continually evolving, with an increasing demand for novel molecular entities possessing improved pharmacological profiles. Non-proteinogenic amino acids, which are not found in the canonical genetic code, offer a rich chemical space for the design of next-generation therapeutics. The incorporation of these unique building blocks can profoundly influence the potency, selectivity, and pharmacokinetic properties of drug candidates. (S)-3-Cyclohexylalanine (L-Cyclohexylalanine) stands out as a particularly impactful member of this class. It is an analog of L-phenylalanine where the aromatic side chain is replaced by a saturated cyclohexane ring. This seemingly subtle modification has significant implications for molecular design, including:

  • Enhanced Proteolytic Resistance: The cyclohexyl moiety provides steric hindrance, shielding the adjacent peptide bonds from enzymatic degradation, thereby extending the in-vivo half-life of peptide-based drugs.[1]

  • Increased Lipophilicity: The aliphatic nature of the cyclohexane ring increases the hydrophobicity of molecules, which can enhance membrane permeability and oral bioavailability.

  • Conformational Rigidity: The defined chair and boat conformations of the cyclohexane ring can pre-organize the backbone of a peptide or small molecule, leading to higher affinity for its biological target.

This guide will provide a deep dive into the history and synthesis of this important molecule, with a focus on its hydrated form.

The Historical Perspective: From Racemic Mixtures to Chiral Purity

The journey of 3-cyclohexylalanine began in the late 1930s. In 1938, David Shemin and Robert M. Herbst at Columbia University reported the first synthesis of dl-β-cyclohexylalanine. Their work was an extension of their studies on the reduction of α-acetaminocinnamic acid to prepare β-phenylalanine. They observed that under certain conditions with Adams platinum oxide catalyst, the phenyl group was also reduced, yielding the hexahydrophenylalanine derivative.

The initial synthesis produced a racemic mixture of the D and L enantiomers. The separation of these enantiomers, a process known as chiral resolution, was a critical next step to enable their differential study in biological systems. Classically, this is achieved by forming diastereomeric salts with a chiral resolving agent. The differing solubilities of these diastereomeric salts allow for their separation by fractional crystallization.

Modern Synthetic Methodologies for (S)-3-Cyclohexylalanine

The demand for enantiomerically pure (S)-3-cyclohexylalanine in drug development has spurred the development of sophisticated and efficient synthetic routes. Modern approaches focus on asymmetric synthesis, which directly generates the desired stereoisomer, bypassing the need for chiral resolution of a racemic mixture.

Asymmetric Hydrogenation of a Dehydroamino Acid Precursor

A robust and widely employed method for the synthesis of (S)-3-cyclohexylalanine involves the asymmetric hydrogenation of a prochiral dehydroamino acid precursor. This approach leverages chiral transition metal catalysts, typically rhodium complexes with chiral phosphine ligands, to achieve high enantioselectivity.

Workflow for Asymmetric Hydrogenation:

Asymmetric Hydrogenation Workflow cluster_0 Precursor Synthesis cluster_1 Asymmetric Hydrogenation cluster_2 Deprotection A Cyclohexanecarboxaldehyde + N-acetylglycine B Azlactone Intermediate A->B Acetic anhydride, Sodium acetate C Methyl 2-acetamido-3-cyclohexylacrylate B->C Methanol, Reflux D Methyl 2-acetamido-3-cyclohexylacrylate E N-acetyl-(S)-3-cyclohexylalanine methyl ester D->E H2, Rh(COD)2BF4, (S,S)-Me-DuPhos F N-acetyl-(S)-3-cyclohexylalanine methyl ester G (S)-3-Cyclohexylalanine F->G Acid or Base Hydrolysis

Caption: Workflow for the synthesis of (S)-3-Cyclohexylalanine via asymmetric hydrogenation.

Experimental Protocol: Asymmetric Hydrogenation

  • Synthesis of Methyl 2-acetamido-3-cyclohexylacrylate:

    • A mixture of cyclohexanecarboxaldehyde (1.0 eq), N-acetylglycine (1.0 eq), and sodium acetate (1.0 eq) in acetic anhydride (3.0 eq) is heated at 100°C for 2 hours.

    • The reaction mixture is cooled and poured into cold water to precipitate the azlactone intermediate, which is collected by filtration.

    • The crude azlactone is refluxed in methanol for 4 hours to yield methyl 2-acetamido-3-cyclohexylacrylate after purification.

  • Asymmetric Hydrogenation:

    • In a glovebox, a pressure reactor is charged with methyl 2-acetamido-3-cyclohexylacrylate (1.0 eq), Rh(COD)₂(BF₄) (0.01 eq), and a chiral phosphine ligand such as (S,S)-Me-DuPhos (0.011 eq) in degassed methanol.

    • The reactor is sealed and pressurized with hydrogen gas (50-100 psi).

    • The reaction is stirred at room temperature for 12-24 hours.

  • Deprotection:

    • After the reaction, the solvent is removed, and the resulting N-acetyl-(S)-3-cyclohexylalanine methyl ester is hydrolyzed under acidic or basic conditions to yield (S)-3-cyclohexylalanine.

Causality in Experimental Choices:

  • Catalyst System: The choice of the rhodium precursor and the chiral phosphine ligand is critical for achieving high enantioselectivity. Ligands like DuPhos create a chiral environment around the metal center, directing the hydrogenation to one face of the prochiral double bond. The mechanism involves the coordination of the substrate to the rhodium complex, followed by the oxidative addition of hydrogen and subsequent reductive elimination to form the product.[2][3][4]

  • Solvent: Degassed methanol is a common solvent as it effectively dissolves the reactants and catalyst, and its polarity can influence the catalytic activity.

Biocatalytic Reductive Amination

Enzymatic methods offer a green and highly selective alternative for the synthesis of chiral amines. Biocatalytic reductive amination utilizes transaminase enzymes to asymmetrically aminate a keto acid precursor.

Workflow for Biocatalytic Reductive Amination:

Biocatalytic Reductive Amination Workflow cluster_0 Precursor Synthesis cluster_1 Enzymatic Amination A Cyclohexylmagnesium bromide + Diethyl oxalate B Cyclohexylpyruvic acid A->B 1. Diethyl ether 2. HCl quench C Cyclohexylpyruvic acid D (S)-3-Cyclohexylalanine C->D ω-Transaminase, PLP, Amine donor

Caption: Workflow for the synthesis of (S)-3-Cyclohexylalanine via biocatalytic reductive amination.

Experimental Protocol: Biocatalytic Reductive Amination

  • Synthesis of Cyclohexylpyruvic Acid:

    • A solution of cyclohexylmagnesium bromide in diethyl ether is added dropwise to a cooled (-10°C) solution of diethyl oxalate (1.0 eq) in diethyl ether.

    • The reaction is stirred and then quenched with dilute hydrochloric acid.

    • The product, cyclohexylpyruvic acid, is isolated from the organic layer.

  • Biocatalytic Reductive Amination:

    • Cyclohexylpyruvic acid (1.0 eq) is dissolved in a buffer solution.

    • An appropriate (S)-selective ω-transaminase, pyridoxal 5'-phosphate (PLP) cofactor, and an amine donor (e.g., isopropylamine) in excess are added.

    • The mixture is gently agitated at a controlled temperature (typically 30-40°C) for 24-48 hours.

    • The product is isolated by adjusting the pH to its isoelectric point to induce precipitation.

Causality in Experimental Choices:

  • Enzyme and Cofactor: Transaminases are highly stereoselective enzymes. The reaction mechanism involves the transfer of an amino group from the amine donor to the enzyme-bound PLP cofactor, forming a pyridoxamine 5'-phosphate (PMP) intermediate. The PMP then transfers the amino group to the keto acid substrate to generate the chiral amino acid product.[5][6][7][8]

  • Amine Donor: An excess of a cheap and readily available amine donor, such as isopropylamine, is used to drive the reaction equilibrium towards product formation.

Comparison of Synthetic Routes

ParameterAsymmetric HydrogenationBiocatalytic Reductive Amination
Precursor Methyl 2-acetamido-3-cyclohexylacrylateCyclohexylpyruvic acid
Catalyst Chiral Rhodium-phosphine complexω-Transaminase
Stereoselectivity Typically >95% eeTypically >99% ee
Reaction Conditions Pressurized hydrogen, organic solventsAqueous buffer, mild temperature
Advantages Well-established, broad substrate scopeHigh selectivity, environmentally friendly
Disadvantages Use of heavy metals, pressurized gasEnzyme stability and cost can be a factor

Physicochemical Characterization of (S)-3-Cyclohexylalanine Hydrate

Accurate characterization of the final product is crucial for its use in research and development. (S)-3-Cyclohexylalanine is often isolated as a hydrate, meaning water molecules are incorporated into its crystal lattice.

Physicochemical Properties

PropertyValueSource
Chemical Name (S)-2-Amino-3-cyclohexylpropanoic acid hydrate[9]
Synonyms L-Cyclohexylalanine hydrate, (S)-(+)-Cyclohexylalanine hydrate[10][11]
CAS Number 27527-05-5 (anhydrous)[10][11][12]
Molecular Formula C₉H₁₇NO₂ · H₂O
Molecular Weight 189.25 g/mol (monohydrate)
Appearance White to off-white solid/powder[11]
Melting Point 322 °C (anhydrous)[11]
Optical Rotation [α]20/D +11.0° to +14.0° (c=1 in 5M HCl)
Solubility Soluble in water

Spectroscopic Data:

  • ¹H-NMR (500 MHz, D₂O/NaOD): δ (ppm) = 0.85-1.0, 1.1-1.52, and 1.63-1.75 (all multiple peaks totaling 13H, cyclohexyl-H, and cyclohexyl-CH₂), 3.3 (triple peak, 1H, α-H).[11]

  • Infrared (IR) and Raman Spectra: Available in public databases such as PubChem.[10]

The presence of water in the hydrate form can be confirmed by techniques such as Karl Fischer titration or thermogravimetric analysis (TGA). The exact melting point may vary depending on the hydration state.

Applications in Drug Development and Peptide Science

The unique properties of (S)-3-cyclohexylalanine have made it a valuable component in the design of peptide and small molecule drugs.

  • Peptide Mimetics: By replacing phenylalanine with cyclohexylalanine, medicinal chemists can fine-tune the properties of peptides. For example, it has been used to modify atrial natriuretic peptides to regulate body fluid and blood pressure.[13]

  • Increased Potency and Stability: The conformational constraint imposed by the cyclohexyl ring can lead to a more favorable binding orientation with the target receptor or enzyme, resulting in increased potency. As previously mentioned, its steric bulk also enhances resistance to enzymatic degradation.[1]

  • Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors: Derivatives of cyclohexylalanine have been investigated as inhibitors of DPP-IV, an enzyme involved in glucose metabolism, making them potential candidates for the treatment of type 2 diabetes.[11]

Conclusion

(S)-3-Cyclohexylalanine hydrate has transitioned from a laboratory curiosity to a key building block in modern drug discovery. Its history reflects the broader advancements in organic synthesis, from classical resolution of racemates to highly efficient and selective asymmetric catalytic methods. The development of both chemocatalytic and biocatalytic routes provides researchers with versatile options for accessing this valuable compound. As our understanding of structure-activity relationships deepens, the strategic incorporation of (S)-3-cyclohexylalanine is poised to play an even greater role in the creation of novel therapeutics with enhanced efficacy and durability.

References

A Comprehensive Technical Guide to the Structural Analysis of (S)-2-Amino-3-cyclohexylpropanoic Acid Hydrate

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of pharmaceutical development, the precise characterization of active pharmaceutical ingredients (APIs) and their intermediates is not merely a regulatory hurdle but a scientific imperative. (S)-2-Amino-3-cyclohexylpropanoic acid, a non-proteinogenic amino acid, serves as a critical chiral building block in the synthesis of numerous therapeutic agents. The presence of water within its crystal lattice, forming a hydrate, introduces a significant variable that can profoundly influence its physicochemical properties, including stability, solubility, and handling characteristics. A definitive structural analysis of this hydrate is therefore fundamental to ensuring batch-to-batch consistency, process control, and the ultimate safety and efficacy of the final drug product. This guide eschews a rigid template, instead presenting a logically structured, in-depth narrative on the multi-technique approach required for the unambiguous structural elucidation of (S)-2-Amino-3-cyclohexylpropanoic acid hydrate.

The Foundational Question: Why is Hydrate Characterization Critical?

The incorporation of water molecules into a crystalline lattice can fundamentally alter a compound's properties. For an API intermediate like (S)-2-Amino-3-cyclohexylpropanoic acid, failing to fully characterize its hydrated state can lead to unforeseen challenges during process development and manufacturing. Hydrates can exhibit different dissolution rates and may convert to anhydrous forms under specific temperature and humidity conditions, impacting product performance.[1][2] Therefore, a comprehensive analysis is required to establish the exact stoichiometry of water, its role in the crystal packing, and the overall stability of the hydrated form. This guide details a self-validating analytical workflow designed to provide a complete and trustworthy structural picture.

The Analytical Strategy: An Integrated, Multi-Technique Approach

No single analytical technique can provide the complete structural story of a hydrated crystalline compound. A robust analysis relies on the convergence of data from several complementary methods. Our approach is built on four pillars, each providing a unique piece of the structural puzzle.

  • Single-Crystal X-ray Diffraction (SC-XRD): The unequivocal "gold standard" for determining the three-dimensional atomic arrangement in a crystal.

  • Spectroscopy (NMR & FTIR): To confirm the covalent structure and probe the local chemical environment of functional groups.

  • Thermal Analysis (TGA & DSC): To precisely quantify the water content and characterize the thermal stability and phase transitions of the hydrate.

  • Mass Spectrometry (MS): To provide definitive confirmation of the molecular weight and elemental composition of the parent molecule.

This integrated strategy ensures that the findings from each technique corroborate the others, leading to an authoritative and scientifically sound structural assignment.

Single-Crystal X-ray Diffraction (SC-XRD): The Definitive Architectural Blueprint

SC-XRD provides an unparalleled, direct visualization of the molecular structure at the atomic level. It is the only technique that can definitively reveal the precise positions of the amino acid and water molecules within the crystal lattice, their stereochemistry, and the intricate network of intermolecular forces that hold them together.

Causality Behind the Choice:

SC-XRD is chosen because it directly addresses the core questions of hydrate analysis:

  • Stoichiometry: It allows for the direct counting of water molecules per amino acid molecule in the asymmetric unit of the crystal.

  • Connectivity and Conformation: It confirms the expected covalent bonds of the amino acid and reveals its three-dimensional shape.

  • Intermolecular Interactions: Crucially, it maps the hydrogen-bonding network between the water molecules and the amino acid's functional groups (amine and carboxylate), which is the primary force governing the hydrate's stability.[3]

Experimental Protocol: A Validating Workflow

The process from obtaining a crystal to a final, validated structure is systematic and ensures data integrity at each step.

SCXRD_Workflow SC-XRD Experimental & Computational Workflow cluster_exp Experimental Phase cluster_proc Structure Solution & Refinement cluster_val Validation & Analysis A 1. Crystal Growth & Selection (Slow evaporation of aqueous solution) B 2. Crystal Mounting & Cryo-Cooling (Minimize thermal vibration) A->B C 3. Data Collection (Full sphere of diffraction data) B->C D 4. Data Integration & Scaling (Extraction of reflection intensities) C->D Raw Diffraction Images E 5. Structure Solution (Phase problem solved via direct methods) D->E F 6. Structure Refinement (Least-squares fitting of atomic model) E->F G 7. Model Validation (Geometric & crystallographic checks, e.g., CheckCIF) F->G Refined Structural Model H 8. Final Structural Analysis (Bond lengths, angles, H-bonds) G->H

Caption: A step-by-step workflow for SC-XRD analysis.

Data Interpretation: From Numbers to Insights

The refined crystallographic model yields a wealth of quantitative data, which should be summarized for clarity.

Table 1: Representative Crystallographic Data Summary

Parameter Example Value Significance
Formula Sum C₉ H₁₉ N O₃ Confirms a 1:1 ratio of the amino acid to water (monohydrate).
Crystal System Monoclinic Describes the fundamental symmetry of the crystal lattice.
Space Group P2₁ Specifies the symmetry elements and confirms a chiral environment.
Final R1 value < 5% Indicates a good fit between the experimental data and the final structural model.
H-Bond (N-H···O) d = 2.85 Å Quantifies a key interaction stabilizing the crystal structure.

| H-Bond (Water O-H···O) | d = 2.78 Å | Shows the water molecule acting as a bridge between amino acid molecules. |

Spectroscopic Analysis: Confirming Molecular Identity

Spectroscopic techniques provide essential confirmation of the molecular structure identified by SC-XRD and offer insights into the compound's behavior in different states.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Expertise & Rationale: NMR is the most powerful tool for elucidating the covalent structure of an organic molecule in solution. For (S)-2-Amino-3-cyclohexylpropanoic acid, ¹H and ¹³C NMR spectra provide an unambiguous fingerprint of the carbon-hydrogen framework. The experiment is designed to confirm that the molecule's core structure is correct and has not undergone rearrangement.

  • Protocol (¹H NMR):

    • Sample Preparation: Dissolve ~5 mg of the hydrate in 0.6 mL of deuterium oxide (D₂O). The use of D₂O is a deliberate choice to allow for the exchange of labile protons (on -NH₂ and -COOH), which simplifies the spectrum by causing these peaks to disappear, aiding in the assignment of the C-H signals.

    • Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer, ensuring sufficient scans for a good signal-to-noise ratio.

    • Analysis: Analyze the chemical shifts, integration values (proton count), and spin-spin coupling patterns to assign all proton signals.

Table 2: Expected ¹H NMR Assignments in D₂O

Proton Group Expected Chemical Shift (ppm) Multiplicity Integration
α-H (on chiral center) ~3.7 Doublet of doublets 1H
β-CH₂ (adjacent to ring) ~1.8 - 1.6 Multiplet 2H

| Cyclohexyl-H | ~1.7 - 0.9 | Complex Multiplets | 11H |

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Expertise & Rationale: FTIR probes the vibrational frequencies of chemical bonds, making it highly sensitive to the presence of specific functional groups. For a hydrate, it provides rapid, confirmatory evidence of water's presence through its characteristic O-H vibrations.

  • Protocol (Solid State - ATR):

    • Place a small amount of the crystalline hydrate directly on the Attenuated Total Reflectance (ATR) crystal.

    • Acquire the spectrum from 4000 to 400 cm⁻¹.

  • Key Diagnostic Peaks:

    • ~3500-3200 cm⁻¹ (Broad): Strong, broad absorption characteristic of O-H stretching vibrations from both the water molecule and the carboxylic acid, broadened due to extensive hydrogen bonding.

    • ~1630 cm⁻¹: A sharp peak corresponding to the H-O-H scissoring (bending) vibration, a definitive marker for lattice water.

    • ~1580 cm⁻¹ & ~1410 cm⁻¹: Asymmetric and symmetric stretching of the carboxylate (COO⁻) group, indicating the zwitterionic form in the solid state.

Thermal Analysis: Quantifying Water and Mapping Stability

Thermal analysis is essential for quantifying the water of hydration and understanding the material's behavior upon heating.

Thermogravimetric Analysis (TGA)
  • Trustworthiness & Rationale: TGA provides precise and accurate quantitative data on mass changes as a function of temperature. Its primary role here is to determine the exact stoichiometry of the hydrate by measuring the mass loss corresponding to the dehydration event.

  • Protocol:

    • Accurately weigh 5-10 mg of the sample into a TGA pan.

    • Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.

  • Data Interpretation: A distinct step-wise mass loss is observed. For a monohydrate of (S)-2-Amino-3-cyclohexylpropanoic acid (MW: 171.24 g/mol ), the theoretical mass loss for one water molecule (MW: 18.02 g/mol ) is 9.52% . An experimental result close to this value provides strong evidence for a monohydrate.

Differential Scanning Calorimetry (DSC)
  • Expertise & Rationale: DSC measures the heat flow associated with thermal transitions. It is run in conjunction with TGA to correlate the mass loss with a specific thermal event (an endotherm for dehydration). It also reveals subsequent events, such as the melting of the anhydrous form.

  • Protocol:

    • Seal 3-5 mg of the sample in a hermetic aluminum pan. Using a hermetic pan is crucial to contain the water vapor upon dehydration, ensuring a sharp and well-defined endotherm.

    • Heat the sample at the same rate as the TGA experiment.

  • Data Interpretation: The DSC thermogram will show an endothermic peak at the temperature corresponding to the TGA mass loss, representing the energy required to remove the water from the crystal lattice.

Thermal_Analysis Correlative Thermal Analysis cluster_tga TGA cluster_dsc DSC Hydrate Hydrate Sample TGA_exp Heating at 10°C/min Hydrate->TGA_exp DSC_exp Heating at 10°C/min Hydrate->DSC_exp TGA_data Result: Mass Loss (%) TGA_exp->TGA_data Conclusion Conclusion: - Stoichiometry (from % mass loss) - Dehydration Temperature - Thermal Stability TGA_data->Conclusion Quantitative Data DSC_data Result: Endotherm (J/g) DSC_exp->DSC_data DSC_data->Conclusion Energetic Data

References

An In-depth Technical Guide to (S)-3-Cyclohexylalanine Hydrate: Derivatives and Analogs in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(S)-3-Cyclohexylalanine (Cha), a non-proteinogenic amino acid, has emerged as a pivotal structural motif in medicinal chemistry. Its unique aliphatic, bulky side chain offers a compelling alternative to aromatic residues like phenylalanine, bestowing peptides and small molecules with enhanced metabolic stability, conformational rigidity, and modulated receptor affinity. This technical guide provides a comprehensive exploration of (S)-3-Cyclohexylalanine hydrate, its key derivatives, and strategic analogs for researchers, scientists, and drug development professionals. We will delve into the rationale behind its synthesis, the strategic considerations for its incorporation into bioactive molecules, and its application in the development of novel therapeutics, including apelin receptor agonists and dipeptidyl peptidase-IV (DPP-IV) inhibitors. This document is designed to be a practical resource, offering not only theoretical insights but also actionable experimental protocols and comparative data to empower your research endeavors.

The Core Moiety: (S)-3-Cyclohexylalanine Hydrate

(S)-3-Cyclohexylalanine is an analog of phenylalanine where the aromatic phenyl ring is replaced by a saturated cyclohexyl ring. This seemingly subtle modification has profound implications for the molecule's physicochemical properties and its behavior when incorporated into larger structures. The commercially available form is often a hydrate, which can influence its solubility and handling characteristics.[1]

Physicochemical Properties

The cyclohexyl side chain imparts a significant increase in lipophilicity compared to its parent amino acid, alanine, and a distinct conformational profile compared to phenylalanine. This influences its interactions within biological systems and its pharmacokinetic profile.

PropertyValueReference
Molecular Formula C₉H₁₇NO₂ · H₂O[2]
Molecular Weight 189.25 g/mol (Hydrate)[2]
Appearance White to off-white crystalline powder[3]
Melting Point 234-237 °C[2]
Solubility Soluble in water[4]
Optical Rotation [α]20/D +11.0° to +14.0°

Synthesis of the Chiral Core: Strategies and Rationale

The enantioselective synthesis of (S)-3-Cyclohexylalanine is critical to its application in drug development, as stereochemistry dictates biological activity. Several robust methods have been developed, each with distinct advantages.

Asymmetric Hydrogenation of Prochiral Precursors

A prevalent and highly effective strategy involves the asymmetric hydrogenation of a prochiral dehydroamino acid precursor. This method leverages chiral catalysts to establish the desired stereocenter with high fidelity.

Rationale: The choice of a chiral phosphine ligand coordinated to a metal center (typically rhodium) creates a chiral environment around the double bond of the precursor.[5] This forces the addition of hydrogen to occur preferentially from one face of the molecule, leading to a high enantiomeric excess of the desired (S)-enantiomer. The selection of the specific ligand (e.g., DuPhos, BINAP) is crucial and is often determined empirically to achieve the highest stereoselectivity for the given substrate.

Experimental Protocol: Asymmetric Hydrogenation

  • Precursor Synthesis: Synthesize the N-acetyl-α,β-dehydro-3-cyclohexylalanine methyl ester precursor via an Erlenmeyer-Azlactone synthesis from cyclohexanecarboxaldehyde and N-acetylglycine.

  • Hydrogenation: In a high-pressure reactor, dissolve the precursor in an appropriate solvent such as methanol.

  • Catalyst Addition: Add a catalytic amount of a chiral rhodium catalyst, for example, [Rh(COD)(R,R)-Me-DuPhos)]BF₄.

  • Reaction: Pressurize the reactor with hydrogen gas (typically 50-100 psi) and stir the reaction at room temperature until completion, monitored by TLC or LC-MS.

  • Work-up and Deprotection: Following the reaction, remove the solvent and purify the product. The N-acetyl and methyl ester protecting groups can then be removed by acid or base hydrolysis to yield (S)-3-Cyclohexylalanine.

Biocatalytic Reductive Amination

Leveraging the high selectivity of enzymes, biocatalytic reductive amination offers a green and efficient alternative to traditional chemical synthesis.[6][7]

Rationale: This approach utilizes enzymes such as amino acid dehydrogenases or transaminases to catalyze the asymmetric amination of a keto acid precursor, cyclohexylpyruvic acid.[8][9] The enzyme's active site is inherently chiral, ensuring the formation of the (S)-enantiomer with exceptional purity.[2] This method operates under mild, aqueous conditions, avoiding the need for heavy metal catalysts and harsh reagents.

Workflow for Biocatalytic Reductive Amination

G cluster_0 Synthesis of Precursor cluster_1 Enzymatic Conversion cluster_2 Product Isolation start Cyclohexylpyruvic Acid enzyme Amino Acid Dehydrogenase / Transaminase start->enzyme product (S)-3-Cyclohexylalanine enzyme->product cofactor NADH / Pyridoxal Phosphate cofactor->enzyme

Caption: Biocatalytic synthesis of (S)-3-Cyclohexylalanine.

Key Derivatives for Peptide Synthesis

To incorporate (S)-3-Cyclohexylalanine into a peptide sequence using solid-phase peptide synthesis (SPPS), its α-amino group must be temporarily protected. The two most common protecting groups are Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl).

Boc-(S)-3-Cyclohexylalanine

The Boc group is acid-labile and is typically removed with trifluoroacetic acid (TFA).[10]

Mechanism of Boc Protection: The amino group of (S)-3-Cyclohexylalanine attacks the carbonyl carbon of di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base. The resulting carbamate is stable to a wide range of reaction conditions but is readily cleaved by acid.[11][12]

Mechanism of Boc Deprotection: Protonation of the carbonyl oxygen of the Boc group by a strong acid like TFA facilitates the cleavage of the tert-butyl-oxygen bond, forming a stable tert-butyl cation and a carbamic acid, which spontaneously decarboxylates to release the free amine.[13][14]

Fmoc-(S)-3-Cyclohexylalanine

The Fmoc group is base-labile and is typically removed with a solution of piperidine in DMF.[15] This orthogonality to the acid-labile side-chain protecting groups is a cornerstone of modern SPPS.[16]

Mechanism of Fmoc Protection: The amino group reacts with an activated Fmoc derivative, such as Fmoc-Cl or Fmoc-OSu, under basic conditions to form the stable carbamate.[17]

Mechanism of Fmoc Deprotection: A base, typically piperidine, abstracts the acidic proton on the fluorenyl ring system. This induces a β-elimination reaction, releasing the free amine, carbon dioxide, and dibenzofulvene, which is subsequently scavenged by the excess base.[13][18]

Logical Workflow for Fmoc-based SPPS

G start Resin deprotection1 Fmoc Deprotection (Piperidine/DMF) start->deprotection1 coupling Coupling of Fmoc-(S)-Cha-OH deprotection1->coupling wash1 Wash coupling->wash1 deprotection2 Fmoc Deprotection wash1->deprotection2 coupling2 Coupling of next Fmoc-AA deprotection2->coupling2 wash2 Wash coupling2->wash2 repeat Repeat Cycles wash2->repeat cleavage Cleavage from Resin (TFA) repeat->cleavage product Purified Peptide cleavage->product

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Strategic Analogs in Drug Development

The incorporation of (S)-3-Cyclohexylalanine into peptide and small molecule scaffolds is a deliberate strategy to enhance their therapeutic potential.

Rationale for Incorporation: Enhancing Metabolic Stability

A primary driver for using (S)-3-Cyclohexylalanine is to improve the metabolic stability of bioactive peptides.[19][20] The bulky, aliphatic cyclohexyl side chain can act as a steric shield, hindering the access of proteolytic enzymes to adjacent peptide bonds.[19] This increased resistance to enzymatic degradation leads to a longer in vivo half-life, a critical attribute for a successful therapeutic.

Case Study 1: Apelin Receptor Agonists

The apelin/APJ system is a promising target for cardiovascular diseases. However, the endogenous apelin peptides are rapidly degraded in vivo.[21]

Structure-Activity Relationship (SAR): Replacing native amino acids with (S)-3-Cyclohexylalanine in apelin analogs has been shown to significantly increase plasma half-life while maintaining or even improving receptor binding and activation.[21] For instance, certain cyclohexylalanine-containing apelin-17 analogs exhibit up to a 340-fold increase in plasma half-life compared to the native peptide.

AnalogModificationPlasma Half-life (vs. native)Receptor Binding (pKi)Reference
Apelin-13 AnalogL-Cha substitutionUp to 40x longerMaintained[21]
Apelin-17 AnalogL-Cha substitutionUp to 340x longerMaintained[21]

Apelin Receptor Signaling Pathway

G ligand Apelin Analog (with L-Cha) receptor APJ Receptor (GPCR) ligand->receptor g_protein Gαi/Gαq receptor->g_protein pi3k PI3K g_protein->pi3k erk ERK1/2 g_protein->erk akt Akt pi3k->akt downstream Cellular Responses (e.g., Vasodilation, Cardioprotection) akt->downstream erk->downstream

Caption: Simplified apelin receptor signaling cascade.[22][23][24][25][26]

Case Study 2: Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors

DPP-IV is a key therapeutic target for type 2 diabetes. Inhibitors of this enzyme prevent the degradation of incretin hormones, thereby enhancing insulin secretion.

SAR and Binding Interactions: Analogs of (S)-3-Cyclohexylalanine have been developed as potent and selective DPP-IV inhibitors. The cyclohexyl group typically occupies the S1 hydrophobic pocket of the enzyme's active site. Modifications to other parts of the molecule are then optimized to interact with other key residues in the active site, such as Glu205, Glu206, and Tyr662, leading to high-affinity binding and potent inhibition.[27][28][29][30]

CompoundModificationDPP-IV IC₅₀ (nM)Reference
Sitagliptin (Reference drug)~18[27]
Analog 1 4-Arylcyclohexylalanine derivative4.8
Analog 2 4-Aminocyclohexylglycine derivative2.6

Analytical Methods: Ensuring Chiral Purity

The enantiomeric purity of (S)-3-Cyclohexylalanine and its derivatives is paramount. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis.

Method Development Rationale: The choice of a chiral stationary phase (CSP) is critical. Polysaccharide-based CSPs (e.g., Chiralpak, Chiralcel) are often effective for separating the enantiomers of N-protected amino acids.[31] The mobile phase composition (typically a mixture of hexane and an alcohol modifier like isopropanol or ethanol) is optimized to achieve baseline separation. For underivatized amino acids, macrocyclic glycopeptide-based CSPs (e.g., CHIROBIOTIC T) in polar organic or reversed-phase mode can be employed.[1][32]

Experimental Protocol: Chiral HPLC Analysis of Fmoc-(S)-3-Cyclohexylalanine

  • Column: Chiralpak IC (or equivalent polysaccharide-based CSP).

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with a small amount of an acidic modifier like trifluoroacetic acid (0.1%) to improve peak shape.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 265 nm (for the Fmoc group).

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.

  • Analysis: Inject the sample and compare the retention time of the major peak to that of a known standard of the (S)-enantiomer. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers.

Conclusion and Future Perspectives

(S)-3-Cyclohexylalanine hydrate and its derivatives are invaluable tools in the design of modern therapeutics. The strategic replacement of aromatic residues with this non-proteinogenic amino acid provides a reliable method for enhancing metabolic stability and modulating biological activity. The synthetic methodologies for accessing this chiral building block are well-established and offer both chemical and biocatalytic routes to high-purity material. As our understanding of disease pathways deepens, the rational design of peptides and small molecules incorporating (S)-3-Cyclohexylalanine will undoubtedly continue to yield novel drug candidates with improved pharmacokinetic and pharmacodynamic profiles. The insights and protocols provided in this guide aim to facilitate and inspire further innovation in this exciting field.

References

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis Utilizing (S)-3-Cyclohexylalanine Hydrate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The incorporation of non-canonical amino acids into peptide sequences is a cornerstone of modern drug discovery and chemical biology, offering a pathway to novel therapeutics with enhanced stability, potency, and unique pharmacological profiles. (S)-3-Cyclohexylalanine (Cha), a bulky, hydrophobic amino acid analog, is of particular interest for its ability to introduce conformational constraints and increase resistance to enzymatic degradation. This guide provides a comprehensive, field-proven protocol for the successful incorporation of (S)-3-Cyclohexylalanine hydrate into synthetic peptides via Fluorenylmethyloxycarbonyl (Fmoc)-based solid-phase peptide synthesis (SPPS). We will delve into the causality behind experimental choices, from resin selection and coupling strategies to cleavage and purification, ensuring a reproducible and high-yield workflow for researchers, scientists, and drug development professionals.

Introduction: The Significance of Non-Canonical Amino Acids

Standard solid-phase peptide synthesis (SPPS) has revolutionized the production of peptides by enabling the stepwise addition of amino acids to a growing chain anchored to a solid support.[1] This methodology, pioneered by Bruce Merrifield, has become the gold standard for producing peptides for a vast range of applications.[2] The strategic incorporation of non-canonical amino acids, such as (S)-3-Cyclohexylalanine, expands the chemical diversity of synthetic peptides far beyond the 20 proteinogenic amino acids. The bulky cyclohexyl side chain of Cha can induce specific secondary structures, enhance binding affinity to biological targets through increased hydrophobic interactions, and sterically hinder the approach of proteolytic enzymes, thereby increasing the peptide's in vivo half-life.[3]

This document outlines a detailed protocol for the manual synthesis of a peptide containing (S)-3-Cyclohexylalanine hydrate using the widely adopted Fmoc/tBu (tert-butyl) strategy.[4] This approach utilizes the base-labile Fmoc group for Nα-protection and acid-labile protecting groups for amino acid side chains, offering a robust and versatile methodology.[5]

Materials and Reagents

Sourcing high-quality reagents is paramount for a successful peptide synthesis. The following is a list of required materials and their recommended specifications.

Reagent Specification Purpose
Resin Rink Amide or Wang Resin (100-200 mesh)Solid support for peptide assembly. Rink Amide for C-terminal amides, Wang for C-terminal carboxylic acids.[6]
(S)-3-Cyclohexylalanine hydrate Fmoc-Cha-OH, ≥98.0% purityThe non-canonical amino acid to be incorporated.[7]
Standard Fmoc-Amino Acids Protected as required for the sequenceBuilding blocks for the peptide chain.
N,N-Dimethylformamide (DMF) Peptide synthesis grade, amine-freePrimary solvent for washing and reactions.[6]
Dichloromethane (DCM) AnhydrousSolvent for resin swelling and washing.[2]
Piperidine Reagent gradeFor the removal of the Fmoc protecting group.[8]
Coupling Reagents HATU, HBTU, or HCTUTo activate the carboxylic acid of the incoming amino acid for amide bond formation.[9]
Base N,N-Diisopropylethylamine (DIPEA) or 2,4,6-CollidineTo activate the coupling reagent and neutralize the protonated N-terminus.[8]
Cleavage Cocktail Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), WaterTo cleave the peptide from the resin and remove side-chain protecting groups.[10]
Diethyl ether Anhydrous, coldFor peptide precipitation.[8]
Acetonitrile (ACN) HPLC gradeMobile phase for purification.[11]
Water HPLC gradeMobile phase for purification.[11]

Experimental Workflow: A Step-by-Step Guide

The following protocol details the manual synthesis of a peptide incorporating (S)-3-Cyclohexylalanine hydrate. The process is cyclical, with each cycle adding one amino acid to the growing peptide chain.

Resin Preparation and First Amino Acid Loading

The initial step involves preparing the solid support and attaching the first amino acid.[2]

  • Resin Swelling: Place the desired amount of resin (e.g., 0.1 mmol scale) in a reaction vessel. Add DMF to swell the resin for at least 30-60 minutes. This allows for optimal diffusion of reagents into the resin beads.[2]

  • First Amino Acid Coupling (Loading): The method for loading the first amino acid depends on the chosen resin. For Wang resin, a pre-activated ester of the first Fmoc-amino acid is typically used. For Rink Amide resin, the Fmoc group is first removed from the linker before coupling the first amino acid.

The Iterative SPPS Cycle

This cycle of deprotection, washing, and coupling is repeated for each amino acid in the sequence.

SPPS_Cycle start Start with Fmoc-AA-Resin deprotection Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 DMF Wash deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagent, Base in DMF) wash1->coupling wash2 DMF Wash coupling->wash2 end Elongated Peptide Chain (Fmoc-AA(n+1)-...-AA-Resin) wash2->end Repeat for next amino acid HPLC_Workflow crude_peptide Crude Peptide dissolve Dissolve in Aqueous Acetonitrile crude_peptide->dissolve hplc Inject onto RP-HPLC Column dissolve->hplc gradient Elute with Acetonitrile/Water Gradient (containing 0.1% TFA) hplc->gradient collect Collect Fractions gradient->collect analyze Analyze Fractions (Analytical HPLC, Mass Spectrometry) collect->analyze pool Pool Pure Fractions analyze->pool lyophilize Lyophilize pool->lyophilize pure_peptide Pure Peptide lyophilize->pure_peptide

References

Application Note & Protocols for the Quantitative Analysis of (S)-2-Amino-3-cyclohexylpropanoic Acid Hydrate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(S)-2-Amino-3-cyclohexylpropanoic acid, also known as L-Cyclohexylalanine, is a non-proteinogenic amino acid analogue of phenylalanine with significant applications in pharmaceutical development as a chiral building block. Its hydrate form requires precise and accurate quantification to ensure the quality, efficacy, and safety of active pharmaceutical ingredients (APIs) and formulated drug products. This guide provides a comprehensive overview of robust analytical techniques for the quantification of (S)-2-Amino-3-cyclohexylpropanoic acid hydrate, with a primary focus on High-Performance Liquid Chromatography (HPLC) and a secondary method using Gas Chromatography-Mass Spectrometry (GC-MS). We delve into the causality behind experimental choices, provide detailed, step-by-step protocols, and outline a complete method validation strategy based on ICH Q2(R1) guidelines to ensure data integrity and regulatory compliance.

Introduction and Analytical Considerations

(S)-2-Amino-3-cyclohexylpropanoic acid is a crucial intermediate in the synthesis of various pharmaceuticals. The stereochemical purity and accurate concentration of this compound are critical quality attributes (CQAs) that can directly impact the final product's therapeutic effect and safety profile. The presence of its enantiomer, (R)-2-Amino-3-cyclohexylpropanoic acid, is often considered an impurity that must be controlled. Therefore, analytical methods must not only be quantitative but also stereospecific.

The primary analytical challenges for this molecule stem from its physicochemical properties:

  • Chirality: The presence of a stereocenter necessitates chiral separation techniques to distinguish between the (S) and (R) enantiomers.

  • Polarity: As an amino acid, the molecule is zwitterionic and highly polar, which influences the choice of chromatographic conditions.

  • Lack of a Strong Chromophore: The molecule does not possess a significant UV-absorbing chromophore, which can limit sensitivity with UV detection and often necessitates derivatization or the use of more universal detectors like mass spectrometry.

This document will primarily focus on a chiral HPLC-UV/MS method as the gold standard, with a GC-MS method presented as a viable, high-sensitivity alternative that requires derivatization.

Recommended Analytical Technique: Chiral HPLC

High-Performance Liquid Chromatography is the preferred method for the analysis of non-volatile, polar compounds like amino acids. For enantiomeric separation, a chiral stationary phase (CSP) is required. The fundamental principle of chiral chromatography is the formation of transient, short-lived diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase.[1] These diastereomers have different interaction energies, leading to different retention times and thus, separation.

Causality of Method Design: Why Chiral HPLC?
  • Direct Enantiomeric Separation: Unlike achiral methods, a chiral HPLC setup can simultaneously quantify the (S)-enantiomer and detect/quantify the (R)-enantiomer impurity in a single run.

  • Versatility in Detection: The method can be coupled with various detectors. UV detection is simple and common, but for higher sensitivity and specificity, especially in complex matrices, Mass Spectrometry (MS) is superior.

  • Robustness: HPLC is a well-established, robust technique widely used in quality control laboratories within the pharmaceutical industry.

Workflow for Chiral HPLC Method Development

The following diagram illustrates the logical workflow from sample preparation to final data analysis for the chiral HPLC method.

hplc_workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Reporting sample_prep Weigh & Dissolve Sample in Mobile Phase Diluent filtration Filter through 0.45 µm Syringe Filter sample_prep->filtration injection Inject Sample filtration->injection hplc_system Chiral HPLC System Setup (Column, Mobile Phase, Detector) hplc_system->injection separation Enantiomeric Separation on Chiral Stationary Phase injection->separation detection UV or MS Detection separation->detection integration Peak Integration & Quantification detection->integration report Generate Report (Assay, Purity) integration->report decision_tree cluster_selection Method Selection cluster_validation Validation Parameters (ICH Q2) start Goal: Quantify (S)-2-Amino-3- cyclohexylpropanoic acid hydrate q1 Need to quantify (R)-enantiomer impurity? start->q1 hplc Primary Method: Chiral HPLC-UV/MS q1->hplc Yes gcms Alternative Method: Chiral GC-MS (post-derivatization) q1->gcms No (or if higher sensitivity needed) assay_params Assay Validation (S)-Enantiomer Accuracy Precision (Repeatability & Intermediate Precision) Specificity Linearity & Range Robustness hplc->assay_params impurity_params Impurity Validation (R)-Enantiomer Accuracy Precision Specificity Quantitation Limit (LOQ) Detection Limit (LOD) Linearity & Range Robustness hplc->impurity_params gcms->assay_params

References

The Strategic Incorporation of (S)-3-Cyclohexylalanine Hydrate in Modern Drug Discovery: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

(S)-3-Cyclohexylalanine hydrate, a non-proteinogenic amino acid analogue of phenylalanine, has emerged as a pivotal building block in medicinal chemistry. Its unique structural feature—the replacement of the aromatic phenyl ring with a saturated cyclohexyl group—imparts critical physicochemical properties to parent molecules, significantly enhancing their therapeutic potential. This guide provides an in-depth exploration of the applications of (S)-3-Cyclohexylalanine hydrate, complete with detailed protocols and scientific rationale for its use in the design of novel therapeutics.

The bulky and lipophilic nature of the cyclohexyl side chain offers several advantages in drug design. It can induce conformational constraints in peptidic molecules, leading to improved receptor binding and selectivity. Furthermore, this modification often enhances metabolic stability by shielding adjacent peptide bonds from enzymatic degradation, a crucial factor in improving a drug's pharmacokinetic profile.

Core Applications in Medicinal Chemistry

The utility of (S)-3-Cyclohexylalanine hydrate spans multiple therapeutic areas, primarily in the development of enzyme inhibitors and receptor modulators.

Renin Inhibitors for the Treatment of Hypertension

The renin-angiotensin-aldosterone system (RAAS) is a critical regulator of blood pressure, and its overactivation can lead to hypertension. Renin, an aspartic protease, is the rate-limiting enzyme in this cascade. The incorporation of cyclohexylalanine derivatives into renin inhibitors has been a successful strategy to enhance their potency and oral bioavailability.[1][2] The cyclohexyl group effectively mimics the hydrophobic side chain of phenylalanine, which is recognized by the S1 and S3 binding pockets of renin, while offering increased resistance to enzymatic degradation compared to its aromatic counterpart.[3][4]

A notable example is Aliskiren, the first-in-class direct renin inhibitor approved for the treatment of hypertension. While the synthesis of Aliskiren itself involves the creation of a similar cyclohexyl-containing moiety through a multi-step process, the principles of its interaction with the renin active site underscore the importance of this structural feature.[5][6][7][8]

Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors for Type 2 Diabetes

DPP-IV is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1), which are responsible for stimulating insulin secretion. Inhibiting DPP-IV prolongs the action of incretins, making it an effective therapeutic strategy for type 2 diabetes. Several DPP-IV inhibitors, known as "gliptins," have been developed. While not all gliptins contain a cyclohexylalanine moiety, the design of novel inhibitors often explores the incorporation of various lipophilic groups to enhance binding to the hydrophobic S1 pocket of the enzyme. The synthesis of DPP-IV inhibitors often involves the coupling of a chiral amine with a suitable scaffold.[9][10][11]

Apelin Receptor Agonists for Cardiovascular Diseases

The apelin receptor (APJ) is a G-protein coupled receptor involved in various physiological processes, including the regulation of blood pressure and cardiac function.[12] Apelin peptides, the endogenous ligands for APJ, have a very short half-life in circulation.[13] The substitution of specific amino acids with (S)-3-Cyclohexylalanine in apelin analogues has been shown to significantly enhance their metabolic stability and potency as APJ receptor activators.[13] These modified peptides exhibit prolonged blood pressure-lowering effects, making them promising candidates for the treatment of cardiovascular diseases.[13]

Experimental Protocols

The incorporation of (S)-3-Cyclohexylalanine hydrate into a peptide sequence is typically achieved through solid-phase peptide synthesis (SPPS). The following is a representative protocol for the manual synthesis of a short peptide amide incorporating this non-natural amino acid.

Protocol 1: Manual Solid-Phase Synthesis of a Cyclohexylalanine-Containing Peptide

This protocol outlines the synthesis of a generic tripeptide (e.g., Ac-Ala-Cha-His-NH₂) on a Rink Amide resin using Fmoc/tBu chemistry.

Materials and Reagents:

  • Rink Amide MBHA resin (0.5-0.8 mmol/g loading)

  • Fmoc-His(Trt)-OH

  • Fmoc-(S)-3-Cyclohexylalanine-OH

  • Fmoc-Ala-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Acetic anhydride

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DDT)

  • Water

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh solution of 20% piperidine in DMF and agitate for 15 minutes.

    • Drain and wash the resin thoroughly with DMF (3x) and DCM (3x).

  • First Amino Acid Coupling (Fmoc-His(Trt)-OH):

    • Dissolve Fmoc-His(Trt)-OH (3 eq.), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 2 hours at room temperature.

    • Perform a Kaiser test to confirm complete coupling. If the test is positive, repeat the coupling.

    • Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

  • Sequential Deprotection and Coupling: Repeat step 2 (Fmoc Deprotection) and step 3 (Amino Acid Coupling) for Fmoc-(S)-3-Cyclohexylalanine-OH and then for Fmoc-Ala-OH.

  • N-terminal Acetylation:

    • After the final Fmoc deprotection, wash the resin with DMF.

    • Add a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF to the resin.

    • Agitate for 30 minutes.

    • Drain and wash the resin with DMF (3x) and DCM (3x).

  • Cleavage and Deprotection:

    • Dry the resin under a stream of nitrogen.

    • Prepare a cleavage cocktail of TFA/TIS/DDT/H₂O (90:5:2.5:2.5).

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide under vacuum.

  • Purification:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., acetonitrile/water).

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Lyophilize the pure fractions to obtain the final peptide as a white powder.

Table 1: Reagent Equivalents for Peptide Coupling

Reagent Equivalents (relative to resin loading)
Fmoc-Amino Acid 3
DIC 3

| OxymaPure® | 3 |

SPPS_Workflow Resin Rink Amide Resin Swell Swell in DMF Resin->Swell Deprotection1 Fmoc Deprotection (Piperidine/DMF) Swell->Deprotection1 Coupling1 Couple Fmoc-His(Trt)-OH Deprotection1->Coupling1 Deprotection2 Fmoc Deprotection Coupling1->Deprotection2 Coupling2 Couple Fmoc-Cha-OH Deprotection2->Coupling2 Deprotection3 Fmoc Deprotection Coupling2->Deprotection3 Coupling3 Couple Fmoc-Ala-OH Deprotection3->Coupling3 Acetylation N-Acetylation Coupling3->Acetylation Cleavage Cleavage from Resin (TFA Cocktail) Acetylation->Cleavage Purification RP-HPLC Purification Cleavage->Purification Final_Peptide Pure Peptide Purification->Final_Peptide

Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow.

Visualizing the Rationale: The Role of the Cyclohexyl Group

The strategic advantage of incorporating (S)-3-Cyclohexylalanine can be visualized in the context of enzyme-inhibitor interactions.

Enzyme_Inhibitor_Interaction cluster_enzyme Enzyme Active Site cluster_inhibitor Inhibitor Molecule S1_pocket S1 Pocket (Hydrophobic) S2_pocket S2 Pocket S3_pocket S3 Pocket (Hydrophobic) P1_group P1 Side Chain (Cyclohexyl) P1_group->S1_pocket Hydrophobic Interaction P2_group P2 Group P2_group->S2_pocket Binding P3_group P3 Side Chain P3_group->S3_pocket Hydrophobic Interaction

Caption: Enzyme-Inhibitor Binding Schematic.

Conclusion

(S)-3-Cyclohexylalanine hydrate is a valuable and versatile building block in medicinal chemistry. Its incorporation into drug candidates, particularly peptides and peptidomimetics, can significantly enhance their pharmacological properties. The protocols and principles outlined in this guide are intended to provide researchers with a solid foundation for the strategic use of this important synthetic tool in the ongoing quest for novel and more effective therapeutics.

References

Revolutionizing Protein Engineering: A Guide to Cell-Free Synthesis of Proteins with Unnatural Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic fields of protein engineering, synthetic biology, and drug development, the ability to move beyond the canonical 20 amino acids opens up a new frontier of possibilities. The site-specific incorporation of unnatural amino acids (UAAs) into proteins allows for the introduction of novel chemical functionalities, enabling precise control over protein structure and function.[1][2][] Cell-free protein synthesis (CFPS) has emerged as a powerful and versatile platform for this purpose, offering an open environment that circumvents the limitations of traditional in vivo systems, such as UAA transport across cell membranes and cytotoxicity.[1][4][5] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles, methodologies, and applications of incorporating UAAs using CFPS systems.

The Power of an Expanded Genetic Code

The 20 standard amino acids, while versatile, have a limited chemical repertoire. The ability to incorporate UAAs with diverse side chains—including bio-orthogonal handles, fluorescent probes, post-translational modifications, and photocaged groups—provides an unprecedented toolkit for protein manipulation.[1][6] This has profound implications for:

  • Drug Discovery and Development: Engineering antibody-drug conjugates (ADCs) with precise drug-to-antibody ratios, creating peptides with enhanced stability and oral bioavailability, and developing novel therapeutic proteins with improved pharmacokinetic properties.[6][7][8][9]

  • Fundamental Research: Probing protein structure and dynamics using fluorescent or spectroscopic UAAs, studying protein-protein interactions, and elucidating enzymatic mechanisms.[7][10]

  • Biomaterials and Biocatalysis: Designing novel enzymes with enhanced catalytic activities and creating biocompatible polymers with unique properties.[2]

Core Methodologies for UAA Incorporation in CFPS

The site-specific incorporation of a UAA requires the reassignment of a codon that is typically not used for a canonical amino acid.[11] This is achieved through the use of an orthogonal translation system (OTS), which consists of an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA) that are mutually orthogonal to the host's translational machinery.[1][12][13][14][15] This means the orthogonal aaRS does not aminoacylate any endogenous tRNAs, and the orthogonal tRNA is not recognized by any endogenous aaRSs.

Two primary strategies are employed for codon reassignment in CFPS:

Stop Codon Suppression

This is the most widely used method, where a nonsense (stop) codon, typically the amber codon (UAG), is repurposed to encode a UAA.[4][16][17] The UAG codon is the least frequently used stop codon in E. coli, making it an ideal target for reassignment.[4] A suppressor tRNA with an anticodon that recognizes the UAG codon is charged with the desired UAA by the orthogonal aaRS and delivered to the ribosome during translation.

A significant challenge in this approach is the competition between the suppressor tRNA and the native release factors (RFs) that recognize the stop codon and terminate translation, leading to truncated protein products.[4] To overcome this, CFPS systems can be prepared from genetically engineered E. coli strains lacking release factor 1 (RF1), which is responsible for recognizing the UAG codon.[4][18] This significantly increases the efficiency of UAA incorporation.

Workflow for UAA Incorporation via Stop Codon Suppression

Stop_Codon_Suppression cluster_CFPS_Reaction Cell-Free Protein Synthesis Reaction DNA_Template DNA Template (with UAG codon) Ribosome Ribosome DNA_Template->Ribosome Transcription & Translation Initiation Orthogonal_aaRS Orthogonal aaRS Charged_tRNA UAA-tRNA Orthogonal_aaRS->Charged_tRNA Charges Suppressor_tRNA Suppressor tRNA (CUA anticodon) Suppressor_tRNA->Charged_tRNA with Unnatural_Amino_Acid Unnatural Amino Acid (UAA) Unnatural_Amino_Acid->Charged_tRNA CFPS_Extract CFPS Extract (e.g., RF1-deficient) CFPS_Extract->Ribosome Provides Translation Machinery Protein_UAA Protein with UAA Ribosome->Protein_UAA Peptide Bond Formation & Elongation Charged_tRNA->Ribosome Codon Recognition (at UAG site)

Caption: Workflow of UAA incorporation using stop codon suppression in a CFPS system.

Sense Codon Reassignment

An alternative to stop codon suppression is the reassignment of a sense codon.[19][20][21][22] This approach aims to break the degeneracy of the genetic code, where multiple codons specify the same amino acid.[20] By engineering an orthogonal tRNA that recognizes a specific sense codon and an orthogonal aaRS that charges it with a UAA, that codon's meaning can be effectively changed. This method holds the potential for incorporating multiple, distinct UAAs into a single protein by reassigning different sense codons.[20][21]

However, sense codon reassignment is more challenging due to the competition with the endogenous tRNA that naturally decodes the target sense codon.[22] Strategies to overcome this include using rare codons as targets and engineering the orthogonal tRNA for enhanced competitiveness.[22][23]

Comparing CFPS Systems for UAA Incorporation

Two main types of E. coli-based CFPS systems are commonly used for UAA incorporation: crude cell extracts and the PURE (Protein synthesis Using Recombinant Elements) system.[7]

FeatureCrude Extract (e.g., S30)PURE System
Composition Complex mixture of over 500 proteins.[7]Defined system with individually purified translation components.[7][24]
Protein Yield Generally higher (can reach mg/mL).[7]Lower (typically in the µg/mL range).[1]
Cost More cost-effective.[7]Significantly more expensive.[7]
Control Less defined, potential for nuclease and protease activity.[7]High degree of control over reaction components.[24]
Applications High-yield production of proteins with UAAs.Mechanistic studies of translation, ribosome display.[25]

For most applications requiring significant quantities of UAA-containing protein, crude extract-based systems, especially those derived from RF1-deficient strains, offer a practical and high-yielding solution.[7][18]

Experimental Protocols

Protocol 1: Preparation of RF1-Deficient E. coli Extract for CFPS

This protocol describes the preparation of a crude cell extract from a genetically engineered E. coli strain lacking release factor 1, optimized for high-efficiency UAA incorporation via amber stop codon suppression.

Materials:

  • RF1-deficient E. coli strain (e.g., C321.ΔA)

  • 2xYT medium

  • Lysis Buffer (e.g., 10 mM Tris-acetate pH 8.2, 14 mM magnesium acetate, 60 mM potassium acetate, 2 mM DTT)

  • S30 Pre-incubation Buffer (e.g., containing ATP, GTP, CTP, UTP, and amino acids except the one to be replaced)

  • High-pressure homogenizer or sonicator

  • Centrifuge

Procedure:

  • Cell Culture: Inoculate a starter culture of the RF1-deficient E. coli strain in 2xYT medium and grow overnight at 37°C. Use this to inoculate a larger culture and grow to an OD600 of ~0.6-0.8.

  • Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Washing: Wash the cell pellet three times with cold Lysis Buffer.

  • Lysis: Resuspend the cell pellet in Lysis Buffer and lyse the cells using a high-pressure homogenizer or sonicator, keeping the sample on ice to prevent overheating.

  • Clarification: Centrifuge the lysate at 30,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Pre-incubation: Carefully transfer the supernatant to a new tube and add the S30 Pre-incubation Buffer. Incubate at 37°C for 80 minutes to degrade endogenous mRNA and nucleic acids.

  • Final Centrifugation: Centrifuge at 4,000 x g for 10 minutes at 4°C to remove any remaining debris.

  • Storage: Aliquot the supernatant (the S30 extract) and flash-freeze in liquid nitrogen. Store at -80°C.

Protocol 2: Cell-Free Protein Synthesis with a UAA

This protocol outlines the setup of a typical CFPS reaction for incorporating a UAA at a specific site.

Materials:

  • RF1-deficient S30 extract (from Protocol 1)

  • Reaction Buffer (containing energy sources like phosphoenolpyruvate, NTPs, and salts)

  • Plasmid DNA encoding the target protein with an in-frame amber (TAG) codon at the desired position

  • Purified orthogonal aaRS and suppressor tRNA

  • Unnatural amino acid (UAA) stock solution

  • Standard amino acid mixture (lacking the canonical amino acid corresponding to the UAA, if applicable)

  • T7 RNA Polymerase

Procedure:

  • Reaction Setup: On ice, combine the following components in a microcentrifuge tube:

    • Reaction Buffer

    • Standard amino acid mixture

    • Unnatural amino acid

    • Plasmid DNA template

    • Orthogonal aaRS and suppressor tRNA

    • T7 RNA Polymerase

    • S30 extract

  • Incubation: Mix gently and incubate the reaction at the optimal temperature (typically 30-37°C) for 2-4 hours.

  • Analysis: Analyze the protein expression and UAA incorporation using SDS-PAGE, Western blotting, and/or mass spectrometry.

Verification of UAA Incorporation

It is crucial to verify the successful and site-specific incorporation of the UAA.[4]

  • SDS-PAGE and Western Blotting: A full-length protein product observed on a gel or blot (when a C-terminal tag is present) suggests successful suppression of the stop codon.[4] The absence of a band corresponding to the truncated product indicates high incorporation efficiency.

  • Mass Spectrometry (MS): This is the gold standard for confirming UAA incorporation.[4][26][27] By analyzing the intact protein or proteolytic digests, the precise mass of the incorporated amino acid can be determined, confirming its identity and location.[27][28][29]

Logical Flow for Verification of UAA Incorporation

Verification_Workflow cluster_MS Definitive Confirmation CFPS_Reaction CFPS Reaction with UAA SDS_PAGE SDS-PAGE Analysis CFPS_Reaction->SDS_PAGE Western_Blot Western Blot (with C-terminal tag) CFPS_Reaction->Western_Blot Mass_Spectrometry Mass Spectrometry CFPS_Reaction->Mass_Spectrometry Full_Length_Protein Observation of Full-Length Protein SDS_PAGE->Full_Length_Protein Truncated_Protein Absence of Truncated Protein SDS_PAGE->Truncated_Protein Western_Blot->Full_Length_Protein Mass_Confirmation Confirmation of UAA Mass and Location Mass_Spectrometry->Mass_Confirmation Successful_Incorporation Successful UAA Incorporation Full_Length_Protein->Successful_Incorporation Indicates Truncated_Protein->Successful_Incorporation Suggests High Efficiency Mass_Confirmation->Successful_Incorporation Confirms

Caption: A logical workflow for the verification of successful UAA incorporation.

Troubleshooting Common Issues

IssuePossible Cause(s)Suggested Solution(s)
Low protein yield - Suboptimal reaction conditions (temperature, time)- Inactive S30 extract- Poor DNA template quality- Optimize reaction temperature and incubation time.- Prepare fresh S30 extract.- Use high-purity plasmid DNA.
High levels of truncated protein - Competition from release factors (if not using an RF1-deficient strain)- Inefficient suppressor tRNA or aaRS- Use an RF1-deficient CFPS system.- Optimize the concentrations of the orthogonal components.
No UAA incorporation - Inactive orthogonal aaRS or tRNA- Degradation of the UAA- Incorrect codon usage- Verify the activity of the orthogonal components.- Check the stability of the UAA under reaction conditions.- Ensure the correct stop codon (UAG) is used in the template.

Conclusion

Cell-free protein synthesis provides a robust and adaptable platform for the site-specific incorporation of unnatural amino acids, thereby expanding the chemical diversity of proteins. This technology is poised to accelerate innovation in drug discovery, protein engineering, and fundamental biological research. By understanding the core principles and mastering the experimental protocols outlined in this guide, researchers can unlock the full potential of an expanded genetic code.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Coupling Efficiency of (S)-2-Amino-3-cyclohexylpropanoic Acid Hydrate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing the coupling efficiency of (S)-2-Amino-3-cyclohexylpropanoic acid hydrate (L-Cyclohexylalanine hydrate). This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with this sterically hindered amino acid. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to enhance your peptide synthesis success.

Introduction to the Challenges

(S)-2-Amino-3-cyclohexylpropanoic acid, with its bulky cyclohexyl side chain, presents significant steric hindrance during peptide bond formation. This often leads to incomplete reactions, low yields, and an increased risk of racemization. The hydrophobicity of the cyclohexyl group can also contribute to peptide aggregation on the solid support, further complicating synthesis.[1] This guide provides systematic approaches to overcome these obstacles.

Frequently Asked Questions (FAQs)

Q1: Why is my coupling yield low when using this compound?

Low coupling yields are primarily due to the steric bulk of the cyclohexyl side chain, which physically obstructs the approach of the activated carboxylic acid to the amine.[1] Inadequate activation of the amino acid or aggregation of the growing peptide chain can also be contributing factors.

Q2: What are the best coupling reagents for this amino acid?

For sterically hindered amino acids, potent activating reagents are necessary. Uronium/aminium salts like HATU, HBTU, and HCTU, or phosphonium salts such as PyBOP and PyAOP, are highly recommended.[2] These reagents form highly reactive esters that can overcome the steric barrier more effectively than standard carbodiimide reagents like DCC or EDC.

Q3: How can I minimize racemization during the coupling of this compound?

Racemization can be a significant issue. To minimize it, use an additive like 1-hydroxy-7-azabenzotriazole (HOAt) or Oxyma Pure, which are superior to HOBt in suppressing this side reaction. The choice of base is also critical; a weaker base like N-methylmorpholine (NMM) or collidine is preferable to stronger, more hindered bases like diisopropylethylamine (DIPEA).[3] Additionally, minimizing the pre-activation time of the amino acid before adding it to the amine component can reduce the risk of racemization.

Q4: Is double coupling necessary for this amino acid?

Yes, a double coupling strategy is often recommended for sterically hindered residues like (S)-2-Amino-3-cyclohexylpropanoic acid.[4] If the first coupling is incomplete (as indicated by a positive Kaiser test), a second coupling with a fresh solution of the activated amino acid is crucial to drive the reaction to completion.

Q5: What is the best solvent to use for coupling this amino acid?

While Dimethylformamide (DMF) is a common solvent in peptide synthesis, N-methylpyrrolidone (NMP) often provides superior solvating properties for aggregation-prone sequences, which can be exacerbated by the hydrophobic cyclohexyl side chain. In particularly difficult cases, a solvent mixture such as DCM/DMF/NMP may be beneficial.

Troubleshooting Guide

This section provides a systematic approach to troubleshooting common issues encountered during the coupling of this compound.

Issue 1: Low Coupling Yield / Incomplete Reaction

Symptoms:

  • Positive Kaiser test (blue or purple beads) after the coupling step.

  • Mass spectrometry (MS) analysis of the final peptide reveals a significant amount of deletion sequence (missing the cyclohexylalanine residue).

  • Low overall yield of the desired peptide.

Workflow for Troubleshooting Low Coupling Yield:

G cluster_reagent Reagent Optimization cluster_conditions Condition Optimization cluster_double_couple Advanced Coupling Strategy cluster_solvent Solvent System Modification start Low Coupling Yield Detected reagent Step 1: Evaluate Coupling Reagent start->reagent conditions Step 2: Optimize Reaction Conditions reagent->conditions If using potent reagent double_couple Step 3: Implement Double Coupling conditions->double_couple If conditions are optimized time_temp Increase coupling time (2-4h, or overnight). Consider gentle heating (e.g., 50°C) with caution for racemization. conditions->time_temp solvent Step 4: Change Solvent System double_couple->solvent If still incomplete kaiser_test Perform Kaiser test after 1st coupling. double_couple->kaiser_test success Coupling Successful solvent->success If yield improves solvent_change Switch from DMF to NMP. For severe aggregation, try a DCM/DMF/NMP mixture. solvent->solvent_change reagent_check Using standard carbodiimide (DCC, DIC)? reagent_check->conditions No reagent_switch Switch to Uronium (HATU, HCTU) or Phosphonium (PyBOP) Reagent reagent_check->reagent_switch Yes reagent_switch->conditions time_temp->double_couple second_couple If positive, perform a second coupling with fresh reagents. kaiser_test->second_couple second_couple->solvent solvent_change->success

Caption: Troubleshooting workflow for low coupling yield.

Detailed Solutions:

Possible Cause Recommended Solution Scientific Rationale
Inefficient Coupling Reagent Switch from standard carbodiimides (DCC, DIC) to more potent uronium/aminium (HATU, HCTU, COMU) or phosphonium (PyBOP, PyAOP) salts.Uronium and phosphonium reagents form highly reactive OAt, OBt, or Oxyma esters, which are more effective at overcoming the high activation energy barrier caused by steric hindrance.[2]
Insufficient Reaction Time Increase the coupling time from the standard 1-2 hours to 2-4 hours, or even overnight for particularly difficult couplings.The bulky cyclohexyl group slows down the reaction kinetics. A longer reaction time provides more opportunities for the reactants to overcome the steric barrier and form the peptide bond.
Peptide Aggregation Switch the primary solvent from DMF to NMP. For severe cases, a mixture of DCM/DMF/NMP (1:1:1) can be employed.NMP has superior solvating properties compared to DMF, which helps to disrupt the secondary structures that lead to peptide aggregation.[1] This keeps the reactive sites accessible.
Incomplete First Coupling Implement a "double coupling" protocol. After the initial coupling, perform a Kaiser test. If positive, repeat the coupling step with a fresh portion of activated amino acid.A single coupling may not be sufficient to drive the reaction to completion for such a sterically demanding residue. A second coupling increases the probability of reacting with all available amino groups.[4]
Issue 2: Racemization of the (S)-2-Amino-3-cyclohexylpropanoic Acid Residue

Symptoms:

  • HPLC analysis of the cleaved peptide shows a diastereomeric impurity.

  • Chiral chromatography confirms the presence of the D-enantiomer.

Workflow for Minimizing Racemization:

G cluster_base Base Selection cluster_additive Additive Optimization start Racemization Detected base Step 1: Evaluate Base start->base additive Step 2: Optimize Additive base->additive preactivation Step 3: Adjust Pre-activation Time additive->preactivation temp Step 4: Control Temperature preactivation->temp success Racemization Minimized temp->success base_check Using a strong, hindered base (e.g., DIPEA)? base_check->additive No base_switch Switch to a weaker, less hindered base like NMM or 2,4,6-collidine. base_check->base_switch Yes base_switch->additive additive_check Using HOBt or no additive? additive_check->preactivation No additive_switch Use HOAt or Oxyma Pure as the additive. additive_check->additive_switch Yes additive_switch->preactivation

Caption: Decision-making workflow for minimizing racemization.

Detailed Solutions:

Possible Cause Recommended Solution Scientific Rationale
Strong Base Replace DIPEA with a less hindered and weaker base such as N-methylmorpholine (NMM) or 2,4,6-collidine.Strong, hindered bases can promote the formation of an oxazolone intermediate, which is a primary pathway for racemization. Weaker bases are less likely to abstract the alpha-proton, thus preserving the stereochemistry.[3]
Inadequate Additive Use HOAt or Oxyma Pure in conjunction with your coupling reagent instead of HOBt.HOAt and Oxyma Pure are more effective than HOBt at suppressing racemization by forming more reactive esters that couple faster, reducing the lifetime of the activated species that is prone to racemization.[3]
Prolonged Pre-activation Minimize the pre-activation time of the amino acid with the coupling reagent to 1-5 minutes before adding it to the resin-bound amine.The activated amino acid is susceptible to racemization over time. Reducing the time it exists in this activated state before the coupling reaction occurs minimizes the opportunity for epimerization.
Elevated Temperature If using heat to improve coupling efficiency, perform a time-course study to find the minimum time and temperature required for acceptable yield. Avoid prolonged heating.Higher temperatures increase the rate of both the desired coupling reaction and the undesired racemization. Careful optimization is required to find a balance.

Experimental Protocols

Protocol 1: High-Efficiency Coupling using HATU

This protocol is recommended as a starting point for the coupling of this compound.

  • Resin Preparation:

    • Swell the resin in DMF for at least 30 minutes.

    • Perform Fmoc-deprotection of the N-terminal amino acid on the solid support using 20% piperidine in DMF.

    • Wash the resin thoroughly with DMF (3-5 times).

  • Activation of this compound:

    • In a separate vessel, dissolve 3 equivalents of Fmoc-(S)-2-Amino-3-cyclohexylpropanoic acid hydrate and 2.9 equivalents of HATU in DMF.

    • Add 6 equivalents of N-methylmorpholine (NMM) to the solution.

    • Allow the pre-activation to proceed for 1-5 minutes.

  • Coupling Reaction:

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture at room temperature for 2-4 hours.

  • Monitoring and Washing:

    • Take a small sample of resin beads, wash them thoroughly with DMF, and perform a Kaiser test.

    • If the Kaiser test is negative (yellow beads), proceed to wash the resin with DMF (3-5 times) and DCM (3 times).

    • If the Kaiser test is positive (blue/purple beads), proceed to Protocol 2.

Protocol 2: Double Coupling for Incomplete Reactions

This protocol should be implemented if the Kaiser test is positive after the initial coupling.

  • First Coupling Wash:

    • After the initial coupling reaction (Protocol 1, step 3), drain the reaction vessel.

    • Wash the resin with DMF (3-5 times).

  • Second Activation and Coupling:

    • Prepare a fresh solution of activated Fmoc-(S)-2-Amino-3-cyclohexylpropanoic acid hydrate as described in Protocol 1, step 2.

    • Add this fresh solution to the resin.

    • Agitate the reaction mixture at room temperature for another 2-4 hours.

  • Final Monitoring and Washing:

    • Perform a Kaiser test. The test should now be negative.

    • Wash the resin with DMF (3-5 times) and DCM (3 times).

Data Summary

The following table provides a qualitative comparison of common coupling reagents for sterically hindered amino acids. While specific quantitative data for (S)-2-Amino-3-cyclohexylpropanoic acid is not extensively published, this serves as a general guideline.

Coupling Reagent Relative Efficiency Racemization Risk Notes
HATU Very HighLow (with HOAt)Often the reagent of choice for difficult couplings.[2]
HCTU/HBTU HighModerateGenerally very effective, but HATU is often superior for highly hindered systems.
COMU Very HighLow (with Oxyma)A newer generation uronium salt with good performance and improved safety profile.
PyBOP HighLowA phosphonium salt, good alternative to uronium reagents. By-products can be easier to remove in solution-phase synthesis.
DCC/DIC LowHighNot recommended for sterically hindered amino acids due to low reactivity and high risk of racemization.

References

preventing racemization of (S)-3-Cyclohexylalanine hydrate during synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Racemization

Welcome to the technical support center for the synthesis of (S)-3-Cyclohexylalanine hydrate. As a non-proteinogenic amino acid, the stereochemical integrity of (S)-3-Cyclohexylalanine is paramount for its application in peptide-based therapeutics and other areas of drug development. Even minor racemization can lead to diastereomeric impurities that are difficult to separate and can have significantly different biological activities. This guide, curated by a Senior Application Scientist, provides in-depth, field-proven insights to help you navigate the challenges of its synthesis and maintain its enantiomeric purity.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the causes and prevention of racemization during the synthesis of chiral amino acids.

Q1: What is racemization, and why is it a critical issue for (S)-3-Cyclohexylalanine hydrate?

A: Racemization is the process by which an enantiomerically pure substance, such as the (S)-enantiomer of 3-Cyclohexylalanine, is converted into a mixture containing both the (S) and (R) enantiomers. In an ideal scenario, this results in a 50:50 mixture, known as a racemate, which is optically inactive. For pharmaceutical applications, only one enantiomer typically possesses the desired therapeutic effect, while the other may be inactive or even cause harmful side effects. Therefore, maintaining the high enantiomeric purity of (S)-3-Cyclohexylalanine hydrate is essential for ensuring the safety, efficacy, and specificity of the final drug product.

Q2: What is the primary chemical mechanism responsible for racemization in amino acids?

A: The primary mechanism involves the abstraction of the proton at the alpha-carbon (the chiral center) by a base.[1][2] This deprotonation results in the formation of a planar, achiral carbanion or enolate intermediate. Because this intermediate is flat, a proton can be added back to either face with roughly equal probability.[1] Protonation on one face regenerates the original (S)-enantiomer, while protonation on the opposite face yields the (R)-enantiomer, leading to racemization. Conditions that facilitate the formation of this planar intermediate, such as the presence of strong bases or high temperatures, will accelerate racemization.[1][3]

Caption: Base-catalyzed racemization of an amino acid.

Q3: Which steps in a typical synthesis are most prone to causing racemization?

A: Racemization is most likely to occur during steps that involve:

  • Carboxyl Group Activation: This is a major concern, especially during peptide synthesis. Activation of the carboxyl group increases the acidity of the alpha-proton, making it more susceptible to abstraction.[4][5] The formation of oxazolone (azlactone) intermediates is a well-known pathway to racemization under these conditions.[2][5]

  • Exposure to Strong Bases: Any step that uses a strong base (e.g., NaOH, LDA) can lead to significant racemization by directly abstracting the alpha-proton.[1][3]

  • Elevated Temperatures: Higher temperatures provide the energy needed to overcome the activation barrier for proton abstraction, increasing the rate of racemization.[6] This is a key consideration in microwave-assisted synthesis.[6][7]

  • Deprotection Steps: While less common with modern protecting groups, harsh deprotection conditions (e.g., strong acids or bases) can sometimes contribute to racemization.[8]

Q4: How does the choice of N-terminal protecting group affect the risk of racemization?

A: The choice of the α-amino protecting group is crucial. Urethane-based protecting groups like Boc (tert-Butoxycarbonyl) and Fmoc (9-Fluorenylmethyloxycarbonyl) are highly effective at suppressing racemization.[9][10] This is because the lone pair of electrons on the nitrogen atom is delocalized into the carbonyl group of the urethane, making it less available to stabilize the negative charge of the carbanion intermediate. This reduces the acidity of the alpha-proton. In contrast, simple acyl groups (like Benzoyl) can readily participate in the formation of oxazolone intermediates, which racemize quickly.[2][4] Therefore, for any synthesis involving the activation of the carboxyl group, Boc or Fmoc protection is strongly recommended.

Troubleshooting Guide: Common Racemization Issues

This guide provides solutions to specific problems you may encounter during your experiments.

Problem Potential Cause(s) Recommended Solutions & Explanations
1. Significant loss of enantiomeric excess (e.e.) detected after a base-catalyzed step (e.g., alkylation, esterification). The base used was too strong, the reaction temperature was too high, or the reaction time was excessive.Solution: Switch to a milder, non-nucleophilic base. The goal is to use a base strong enough to facilitate the desired reaction but not so strong that it readily abstracts the alpha-proton. Lowering the reaction temperature can significantly reduce the rate of racemization.[6] Monitor the reaction closely (e.g., by TLC or LC-MS) to avoid unnecessarily long reaction times.
2. Racemization is observed after coupling (S)-3-Cyclohexylalanine to another amino acid or peptide. This is likely due to the formation of a racemizable active intermediate, such as an oxazolone.[5] The choice of coupling reagent and additives is critical.Solution: Use racemization-suppressing additives. When using carbodiimide coupling agents like DIC or EDC, always include an additive such as HOBt (Hydroxybenzotriazole) or HOAt (Hydroxyazabenzotriazole) .[4][5] These additives form active esters that are more resistant to racemization than the intermediates formed with carbodiimides alone. Alternatively, use uronium/phosphonium-based coupling reagents (e.g., HBTU, HATU) in combination with a hindered base like DIEA (diisopropylethylamine).[7]
3. The final, isolated product shows low optical purity even after crystallization. Racemization occurred during one or more steps of the synthesis, and the crystallization process was not effective at separating the enantiomers or diastereomers.Solution: First, re-evaluate every step of your synthesis where a base or heat was applied. Use the solutions above to pinpoint and correct the problematic step. Second, if a small amount of the wrong enantiomer is present, you may need to employ a more rigorous purification method. Options include: • Diastereomeric Salt Resolution: React the racemic mixture with a chiral resolving agent to form diastereomeric salts, which can be separated by crystallization. • Preparative Chiral HPLC: This is a powerful technique for separating enantiomers on a larger scale.
Table 1: Comparison of Common Bases and Racemization Risk
BaseFormulaTypeRacemization RiskComments
Sodium HydroxideNaOHStrong, NucleophilicHigh Prone to causing significant racemization, especially at elevated temperatures.[3]
TriethylamineEt₃NOrganic, HinderedModerate Commonly used, but can still cause racemization, particularly with sensitive substrates.
DIPEA / DIEA(i-Pr)₂NEtOrganic, Highly HinderedLow to Moderate A preferred base for peptide coupling as its steric bulk reduces its ability to abstract the alpha-proton.[7]
2,4,6-CollidineC₈H₁₁NOrganic, HinderedLow A weaker, hindered base that can minimize racemization in sensitive coupling reactions.[6]
Sodium BicarbonateNaHCO₃Inorganic, WeakVery Low Ideal for reactions like N-protection (e.g., Boc protection) where a mild base is sufficient.

Detailed Experimental Protocols

Protocol 1: Recommended Peptide Coupling Workflow to Minimize Racemization

This protocol details a standard procedure for coupling N-Fmoc-(S)-3-Cyclohexylalanine hydrate while minimizing the risk of racemization.

CouplingWorkflow cluster_workflow Peptide Coupling Workflow A 1. Dissolve N-Fmoc-(S)-3-Cyclohexylalanine and HOAt (1.1 eq) in DMF. B 2. Cool the solution to 0°C in an ice bath. A->B C 3. Add DIC (1.1 eq) to the solution. Stir for 5-10 min (pre-activation). B->C D 4. Add the amino-component (resin or ester) and DIEA (2.0 eq). C->D E 5. Allow the reaction to warm to room temperature. Monitor reaction progress via Kaiser test or LC-MS. D->E F 6. Upon completion, proceed with workup or washing (for solid phase). E->F

Caption: Workflow for a low-racemization peptide coupling reaction.

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, dissolve N-Fmoc-(S)-3-Cyclohexylalanine hydrate (1.0 equivalent) and a racemization suppressant like HOAt (1.1 equivalents) in an appropriate solvent (e.g., DMF).

  • Cooling: Cool the reaction mixture to 0°C using an ice-water bath. This is a critical step to control the initial rate of activation and minimize side reactions.

  • Pre-activation: Add the coupling agent, such as DIC (diisopropylcarbodiimide) (1.1 equivalents), to the cooled solution. Allow the mixture to stir for 5-10 minutes. During this time, the carboxyl group is activated by forming an active ester with HOAt, which is less prone to racemization.[4][5]

  • Coupling: Add the amine component (e.g., an amino acid ester or a resin-bound peptide) to the reaction mixture, followed by a hindered base such as DIEA (2.0 equivalents).

  • Reaction: Allow the reaction to proceed, letting it slowly warm to room temperature over several hours. Monitor the reaction's progress using a suitable method (e.g., Kaiser test for solid-phase synthesis or LC-MS for solution-phase).

  • Workup: Once the reaction is complete, proceed with the appropriate workup and purification procedures.

Protocol 2: Chiral HPLC Analysis for Enantiomeric Excess (e.e.) Determination

Verifying the enantiomeric purity of your synthesized (S)-3-Cyclohexylalanine hydrate is essential. Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for this analysis.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh and dissolve a small amount of your synthesized product in the mobile phase to a concentration of approximately 0.5-1.0 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC System and Conditions: Use an HPLC system equipped with a suitable chiral stationary phase (CSP). Macrocyclic glycopeptide-based columns are often effective for underivatized amino acids.[11]

  • Data Analysis: Inject a small volume (e.g., 5-10 µL) of your sample. The two enantiomers, (S) and (R), should appear as two separate peaks. Calculate the enantiomeric excess (% e.e.) using the peak areas: % e.e. = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100

Table 2: Example Chiral HPLC Method Parameters
ParameterRecommended Condition
Column Chiralpak® AD-H (250 x 4.6 mm, 5 µm) or similar polysaccharide-based CSP.[12]
Mobile Phase n-Hexane / Isopropanol / Trifluoroacetic Acid (TFA) (e.g., 90:10:0.1, v/v/v). The exact ratio may require optimization.
Flow Rate 1.0 mL/min
Column Temp. 25°C
Detection UV at 210-220 nm (as the analyte lacks a strong chromophore).[13]
Injection Vol. 10 µL

Note: This is a starting point. Method development and optimization will be necessary to achieve baseline separation for your specific sample.[14]

References

Technical Support Center: A Guide to Scaling Up the Production of (S)-3-Cyclohexylalanine Hydrate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the scaled-up production of (S)-3-Cyclohexylalanine hydrate. This resource is meticulously designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this unnatural amino acid from bench-scale synthesis to industrial production. Here, we address common challenges through detailed troubleshooting guides and frequently asked questions, ensuring scientific integrity and providing actionable, field-proven insights.

Introduction to (S)-3-Cyclohexylalanine

(S)-3-Cyclohexylalanine, a non-proteinogenic amino acid, is a valuable building block in medicinal chemistry. Its bulky cyclohexyl side chain offers unique steric and lipophilic properties, making it a desirable component in the design of peptides and small molecule drugs to enhance metabolic stability and binding affinity. The hydrate form is often the stable crystalline solid isolated after synthesis and purification.

Part 1: Troubleshooting Guide for Synthesis and Scale-Up

This section addresses specific issues that may arise during the production of (S)-3-Cyclohexylalanine hydrate, with a focus on two primary industrial routes: asymmetric hydrogenation and enzymatic synthesis.

Scenario 1: Asymmetric Hydrogenation Route

Asymmetric hydrogenation of a prochiral precursor, such as an N-acyl-α,β-dehydroamino acid, is a common and efficient method for producing chiral amino acids.[1]

Workflow for Asymmetric Hydrogenation

cluster_0 Precursor Synthesis cluster_1 Asymmetric Hydrogenation cluster_2 Deprotection & Isolation Dehydroamino_Acid_Precursor N-acyl-3-cyclohexyl- dehydroalanine ester Hydrogenation Asymmetric Hydrogenation (Chiral Rh or Ru catalyst, H2 pressure) Dehydroamino_Acid_Precursor->Hydrogenation Substrate Protected_Amino_Acid Protected (S)-3-Cyclohexylalanine ester Hydrogenation->Protected_Amino_Acid High e.e. Hydrolysis Acid or Base Hydrolysis Protected_Amino_Acid->Hydrolysis Deprotection Crude_Product Crude (S)-3-Cyclohexylalanine Hydrolysis->Crude_Product

Caption: Asymmetric hydrogenation workflow for (S)-3-Cyclohexylalanine.

Troubleshooting:

  • Question: Low enantiomeric excess (e.e.) is observed after hydrogenation. What are the likely causes and solutions?

    • Answer: Low e.e. can stem from several factors related to the catalyst and reaction conditions.

      • Catalyst Inactivity or Degradation: The chiral catalyst may be sensitive to air or moisture. Ensure all solvents and reagents are rigorously deoxygenated and dried. The catalyst may also be poisoned by impurities in the substrate or hydrogen gas. Pre-treating the substrate with activated carbon can remove potential inhibitors.

      • Incorrect Catalyst Choice: The chiral ligand is crucial for stereoselectivity. For N-acyl dehydroamino acids, Rhodium complexes with chiral phosphine ligands like DuPhos are often effective.[1] Experiment with different ligands to find the optimal one for your specific substrate.

      • Suboptimal Reaction Conditions: Hydrogen pressure, temperature, and solvent can significantly impact enantioselectivity. A systematic optimization of these parameters is recommended. Lower temperatures often lead to higher e.e., though at the cost of reaction rate.

  • Question: The hydrogenation reaction is sluggish or incomplete, even at elevated pressure and temperature. How can I improve the reaction rate?

    • Answer: A slow reaction rate is a common challenge when scaling up.

      • Poor Mixing: In larger reactors, inefficient mixing can lead to poor hydrogen mass transfer. Ensure adequate agitation to maintain a good gas-liquid interface.

      • Catalyst Loading: While keeping catalyst loading low is economically desirable, it might be too low for the scaled-up reaction. A modest increase in catalyst loading can significantly improve the reaction rate.

      • Solvent Effects: The choice of solvent affects both substrate solubility and catalyst performance. Protic solvents like methanol or ethanol are often used, but a co-solvent might be necessary to ensure the substrate remains fully dissolved throughout the reaction.

  • Question: During the deprotection (hydrolysis) step, I observe significant side product formation. What are these side products and how can I avoid them?

    • Answer: Side reactions during hydrolysis can reduce yield and complicate purification.

      • Racemization: Harsh acidic or basic conditions, especially at elevated temperatures, can lead to racemization of the product.[2] Monitor the reaction closely and use the mildest conditions possible. For example, if using acid hydrolysis, consider using a lower concentration of HCl and a moderate temperature.

      • Degradation of the Cyclohexyl Ring: While generally stable, extreme conditions could potentially lead to side reactions on the cyclohexyl ring, although this is less common.

      • Incomplete Hydrolysis: If both an ester and an N-acyl group are present, their hydrolysis rates can differ. Ensure sufficient reaction time for complete deprotection of both groups.

Scenario 2: Enzymatic Synthesis Route

Enzymatic synthesis, particularly through reductive amination of a keto acid precursor, offers high selectivity and mild reaction conditions.[3]

Workflow for Enzymatic Synthesis

cluster_0 Precursor Synthesis cluster_1 Biocatalytic Reaction cluster_2 Cofactor Regeneration Keto_Acid 3-Cyclohexylpyruvic acid Reductive_Amination Reductive Amination (Amino acid dehydrogenase, NADH, Ammonia) Keto_Acid->Reductive_Amination Substrate Amino_Acid (S)-3-Cyclohexylalanine Reductive_Amination->Amino_Acid High Enantiopurity Cofactor_Regeneration Cofactor Regeneration (e.g., Formate dehydrogenase, Formate) Reductive_Amination->Cofactor_Regeneration NAD+ Cofactor_Regeneration->Reductive_Amination NADH

Caption: Enzymatic synthesis of (S)-3-Cyclohexylalanine via reductive amination.

Troubleshooting:

  • Question: The enzyme activity is significantly lower at a larger scale. What are the common causes and solutions? [4]

    • Answer: A decrease in enzyme activity during scale-up is a frequent issue.

      • Sub-optimal Reaction Conditions: Ensure that pH, temperature, and substrate concentration are maintained within the optimal range for the enzyme at the larger volume. Poor mixing in large reactors can lead to pH and temperature gradients.

      • Enzyme Instability: Enzymes may be less stable over the longer reaction times often required for large-scale synthesis. Consider enzyme immobilization to enhance stability and allow for easier reuse.

      • Substrate/Product Inhibition: High concentrations of the keto acid substrate or the amino acid product can inhibit the enzyme. A fed-batch approach for the substrate or in-situ product removal can mitigate this.

      • Cofactor Limitation: For cofactor-dependent enzymes like dehydrogenases, ensuring efficient cofactor regeneration is crucial.[4] A common issue is the depletion of the recycling system's substrate (e.g., formate for formate dehydrogenase).

  • Question: The cofactor regeneration system is not keeping up with the main reaction. How can this be improved?

    • Answer: An efficient cofactor regeneration system is vital for the economic viability of the process.

      • Enzyme Ratio: The ratio of the primary enzyme (amino acid dehydrogenase) to the regeneration enzyme (e.g., formate dehydrogenase) may need to be optimized for the larger scale.

      • pH Optimum Mismatch: The two enzymes may have different optimal pH ranges. A compromise pH must be chosen, or the process could be run in a two-reactor system with pH control for each step, though this adds complexity.

      • Byproduct Inhibition of Regeneration Enzyme: The product or byproducts of the main reaction could be inhibiting the regeneration enzyme.

Part 2: Purification and Handling of (S)-3-Cyclohexylalanine Hydrate

The isolation and purification of the final product are critical for achieving the desired quality.

Troubleshooting:

  • Question: I am having difficulty achieving consistent crystallization and obtaining a stable hydrate form. What factors should I consider?

    • Answer: Crystallization of amino acids, especially in their hydrate forms, can be complex.

      • Polymorphism: Amino acids can exhibit polymorphism, meaning they can crystallize in different forms with different properties.[5][6] The hydrate form itself might have different polymorphic structures. A consistent crystallization protocol (solvent, temperature profile, seeding) is crucial to obtain the desired polymorph.

      • Solvent Selection: The choice of solvent is critical. A mixture of an alcohol (like isopropanol or ethanol) and water is often effective for crystallizing amino acids. The ratio of alcohol to water will influence the solubility and the formation of the hydrate.

      • Control of Supersaturation: The rate of cooling and addition of anti-solvent should be carefully controlled to avoid rapid precipitation, which can lead to amorphous material or the wrong polymorph. Seeding with crystals of the desired hydrate form is highly recommended.

      • Water Content: The presence of water is necessary for the formation of the hydrate.[7] The amount of water in the crystallization medium should be carefully controlled.

  • Question: The isolated product has a higher than acceptable level of residual solvents. How can I improve the drying process?

    • Answer: Efficient drying is necessary to meet pharmaceutical specifications.

      • Drying Temperature and Vacuum: Drying under vacuum at a moderately elevated temperature is standard. However, be cautious not to use conditions that are too harsh, as this could lead to the loss of the water of hydration, converting the product to the anhydrous form, which may have different physical properties.

      • Crystal Size and Morphology: Small or needle-like crystals can trap solvent more effectively. Optimizing crystallization to produce larger, more uniform crystals can facilitate drying.

      • Final Wash: A final wash of the filter cake with a volatile, non-solvating solvent in which the product is insoluble can help displace the crystallization solvent.

Part 3: Frequently Asked Questions (FAQs)

  • Q1: What is the importance of the "hydrate" form of (S)-3-Cyclohexylalanine?

    • A1: The hydrate form indicates that water molecules are incorporated into the crystal lattice of the amino acid.[7] This form is often more thermodynamically stable under ambient conditions compared to the anhydrous form. For pharmaceutical applications, it is crucial to consistently produce the same crystalline form (in this case, the hydrate) to ensure predictable physical properties like solubility, dissolution rate, and stability.

  • Q2: How can I accurately determine the water content of the final product?

    • A2: Karl Fischer titration is the most common and accurate method for determining the water content in a solid sample. Thermogravimetric analysis (TGA) can also be used to observe the loss of water upon heating, which can help to confirm that the water is present as a hydrate.

  • Q3: What analytical methods are recommended for assessing the purity and enantiomeric excess of (S)-3-Cyclohexylalanine?

    • A3: For chemical purity, High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable method. Since (S)-3-Cyclohexylalanine lacks a strong chromophore, detection is typically performed at low wavelengths (e.g., 200-220 nm). For determining enantiomeric excess, chiral HPLC is the method of choice, using a chiral stationary phase that can separate the (S) and (R) enantiomers.

  • Q4: What are the recommended storage conditions for (S)-3-Cyclohexylalanine hydrate?

    • A4: To maintain the integrity of the hydrate form, it should be stored in a well-sealed container at a controlled room temperature, protected from large fluctuations in humidity. Storing in a dark place is also recommended to prevent potential degradation from light.[8]

Part 4: Experimental Protocols

Protocol 1: Asymmetric Hydrogenation of N-acetyl-3-cyclohexyl-dehydroalanine methyl ester
  • Reactor Preparation: A high-pressure reactor is rendered inert by purging with nitrogen.

  • Reaction Mixture: The reactor is charged with N-acetyl-3-cyclohexyl-dehydroalanine methyl ester, a suitable solvent (e.g., degassed methanol), and a chiral Rhodium catalyst (e.g., [Rh(COD)(R,R-Et-DuPhos)]BF4) under a nitrogen atmosphere.

  • Hydrogenation: The reactor is sealed, purged with hydrogen gas, and then pressurized to the desired hydrogen pressure (e.g., 5-10 bar). The reaction mixture is stirred at a controlled temperature (e.g., 25-40 °C) until hydrogen uptake ceases.

  • Work-up: The reactor is depressurized, and the solvent is removed under reduced pressure. The residue contains the protected (S)-3-Cyclohexylalanine methyl ester.

  • Hydrolysis: The crude protected product is then subjected to hydrolysis (e.g., refluxing with 6N HCl) to remove the N-acetyl and methyl ester protecting groups.

  • Isolation: The pH of the aqueous solution is adjusted to the isoelectric point of (S)-3-Cyclohexylalanine to induce precipitation. The solid is collected by filtration, washed with cold water, and then subjected to the final crystallization step.

Protocol 2: Enzymatic Reductive Amination of 3-Cyclohexylpyruvic acid
  • Reaction Buffer: A buffered aqueous solution (e.g., phosphate buffer at pH 7.0-8.0) is prepared in a temperature-controlled reactor.

  • Reagents: 3-Cyclohexylpyruvic acid, an ammonia source (e.g., ammonium chloride), the amino acid dehydrogenase (e.g., from Bacillus species), the cofactor (NADH), and the cofactor regeneration system (e.g., formate dehydrogenase and sodium formate) are added to the buffer.

  • Reaction: The mixture is stirred at a constant temperature (e.g., 30-37 °C). The pH is monitored and maintained at the optimal level for the enzymes by the controlled addition of a base. The reaction progress is monitored by HPLC.

  • Enzyme Removal: Upon completion, the enzymes are removed by ultrafiltration or precipitation followed by centrifugation.

  • Product Isolation: The pH of the supernatant is adjusted to the isoelectric point of (S)-3-Cyclohexylalanine. The precipitated product is collected by filtration and washed with cold water.

  • Crystallization: The crude product is then crystallized from a suitable solvent system (e.g., isopropanol/water) to yield the pure (S)-3-Cyclohexylalanine hydrate.

Part 5: Quantitative Data Summary

ParameterAsymmetric HydrogenationEnzymatic Synthesis
Typical e.e. >99%>99%
Operating Temperature 25-60 °C30-40 °C
Operating Pressure 5-50 barAtmospheric
Solvents Organic (Methanol, Ethanol)Aqueous Buffer
Key Challenges Catalyst cost & sensitivity, High pressureEnzyme stability & cost, Cofactor regeneration

References

Technical Support Center: Navigating the Steric Landscape of the Cyclohexyl Group in Reaction Kinetics

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center dedicated to understanding and troubleshooting the kinetic implications of steric hindrance induced by the cyclohexyl group. As a Senior Application Scientist, this guide is designed to provide you with not only procedural instructions but also the underlying scientific principles to empower your experimental design and interpretation. We will explore the conformational intricacies of the cyclohexyl substituent and its profound impact on reaction rates, offering solutions to common challenges encountered in synthetic and medicinal chemistry.

Frequently Asked Questions (FAQs)

Q1: Why does the cyclohexyl group exert such a significant steric influence on my reaction?

The steric bulk of a cyclohexyl group is not merely a matter of its size, but is fundamentally linked to its three-dimensional structure and conformational dynamics. Unlike linear alkyl chains that can adopt conformations to minimize steric clashes, the cyclohexyl ring is a more rigid structure. The most stable conformation of a cyclohexane ring is the "chair" conformation, which minimizes both angle and torsional strain.[1] In this conformation, substituents can occupy two distinct positions: axial (perpendicular to the general plane of the ring) and equatorial (in the general plane of the ring).[2][3]

Axial substituents experience significant steric repulsion from the two other axial hydrogens on the same side of the ring, a phenomenon known as 1,3-diaxial interaction.[4][5] This interaction is a major source of steric strain. Consequently, a cyclohexyl group, or any bulky substituent, will strongly prefer to occupy an equatorial position to avoid these unfavorable interactions.[2] This preference can dictate the ground-state geometry of your molecule and, crucially, the accessibility of the reactive center.

Q2: How can I quantitatively compare the steric hindrance of a cyclohexyl group to other substituents?

A valuable tool for quantifying the steric bulk of a substituent on a cyclohexane ring is the A-value . The A-value represents the difference in Gibbs free energy (ΔG°) between the conformation where the substituent is in the axial position and the conformation where it is in the equatorial position.[6] A larger A-value signifies a greater energetic penalty for the substituent to be in the axial position, and thus a greater steric presence.[7]

SubstituentA-value (kcal/mol)
-H0
-CH₃ (Methyl)1.74
-CH₂CH₃ (Ethyl)1.79
-CH(CH₃)₂ (Isopropyl)2.15
-c-C₆H₁₁ (Cyclohexyl) 2.2
-C(CH₃)₃ (tert-Butyl)> 4.5

Data sourced from various compilations of A-values.[7][8]

As the table illustrates, the cyclohexyl group has a significant A-value, comparable to an isopropyl group, indicating a strong preference for the equatorial position. This quantitative measure is invaluable when comparing reaction rates of substrates with different bulky groups.

Troubleshooting Guides

Scenario 1: My S N 2 reaction is unexpectedly slow with a cyclohexyl-substituted substrate.

Issue: You are attempting a bimolecular nucleophilic substitution (S N 2) reaction on a substrate containing a cyclohexyl group, and the reaction rate is significantly lower than anticipated, or you are observing low yields.

Root Cause Analysis: The S N 2 mechanism requires a backside attack by the nucleophile on the carbon atom bearing the leaving group.[9] The steric hindrance from a bulky substituent, such as a cyclohexyl group, can physically block this trajectory. The key factor is the position of the leaving group on the cyclohexane ring.

  • Equatorial Leaving Group: If the leaving group is in the more stable equatorial position, the ring itself obstructs the path for backside attack. The nucleophile would have to approach "through" the cyclohexane ring, which is highly unfavorable.[10]

  • Axial Leaving Group: For an S N 2 reaction to proceed at a reasonable rate on a cyclohexane ring, the leaving group must be in the axial position.[10] This orientation allows for a more accessible pathway for the nucleophile to attack from the opposite side of the C-X bond.

Troubleshooting Protocol:

  • Conformational Analysis:

    • Draw the two chair conformations of your substrate.

    • Identify the more stable conformation. This will be the one where the bulky cyclohexyl group (and other large substituents) occupies an equatorial position.

    • Determine the position of your leaving group in the most stable conformer.

  • Reaction Rate Prediction:

    • If the leaving group is equatorial in the most stable conformation, the S N 2 reaction will be slow. The molecule must first ring-flip to a less stable conformation where the leaving group is axial. The energy barrier for this ring flip contributes to the overall activation energy of the reaction, thus slowing it down.[1]

    • If the leaving group is axial in the most stable conformation, the reaction should proceed more readily.

Workflow for Analyzing S N 2 Reactivity:

SN2_Troubleshooting Start S N 2 Reaction with Cyclohexyl Substrate Draw_Conformers Draw both chair conformations Start->Draw_Conformers Identify_Stable Identify the most stable conformer (bulky groups equatorial) Draw_Conformers->Identify_Stable Check_LG_Position Is the leaving group axial in the stable conformer? Identify_Stable->Check_LG_Position Fast_Reaction Reaction is likely to be faster Check_LG_Position->Fast_Reaction Yes Ring_Flip Molecule must ring-flip to a higher energy conformation Check_LG_Position->Ring_Flip No (Equatorial) Slow_Reaction Reaction is likely to be slow Ring_Flip->Slow_Reaction

Caption: Troubleshooting workflow for slow S N 2 reactions.

Scenario 2: An elimination (E2) reaction is not proceeding as expected.

Issue: You are performing a bimolecular elimination (E2) reaction on a cyclohexyl derivative, but the desired alkene is not forming, or the reaction is very slow.

Root Cause Analysis: The E2 mechanism has strict stereochemical requirements. It proceeds most efficiently when the hydrogen to be abstracted and the leaving group are in an anti-periplanar arrangement (a dihedral angle of 180°).[11] In a cyclohexane chair conformation, this translates to a requirement for both the hydrogen and the leaving group to be in axial positions (one pointing up, the other down, on adjacent carbons).[12]

Troubleshooting Protocol:

  • Conformational and Stereochemical Analysis:

    • Draw the chair conformations of your substrate.

    • For an E2 reaction to occur, the molecule must be in a conformation where the leaving group is axial.

    • Identify the β-hydrogens (hydrogens on the carbon atoms adjacent to the carbon with the leaving group).

    • Check if any of the β-hydrogens are also in an axial position and are anti to the axial leaving group.

  • Predicting Reactivity:

    • If the most stable conformation of your substrate places the leaving group in an equatorial position, the molecule will have to ring-flip to the less stable axial conformation for the reaction to occur. This will slow down the reaction rate.[11]

    • If, even in the axial conformation, there are no anti-periplanar β-hydrogens, the E2 reaction will not proceed.

Experimental Workflow for E2 Reactions:

E2_Workflow Start E2 Reaction on Cyclohexyl Substrate Draw_Chairs Draw Chair Conformations Start->Draw_Chairs ID_Axial_LG Identify Conformation with Axial Leaving Group Draw_Chairs->ID_Axial_LG Check_Anti_H Are there any anti-periplanar axial β-hydrogens? ID_Axial_LG->Check_Anti_H Reaction_Possible E2 Reaction is Possible Check_Anti_H->Reaction_Possible Yes Reaction_Impossible E2 Reaction is Unlikely/Impossible Check_Anti_H->Reaction_Impossible No Consider_Stability Consider the relative stability of the reactive conformation Reaction_Possible->Consider_Stability

Caption: Workflow for assessing E2 reaction feasibility.

Scenario 3: A reaction at a functional group directly attached to the cyclohexyl ring is hindered.

Issue: You are trying to perform a reaction, such as the saponification of an ester or the oxidation of an alcohol, where the reacting center is directly attached to the cyclohexyl ring. You observe a significant difference in reaction rates between diastereomers.

Root Cause Analysis: The accessibility of the reactive center is directly influenced by its axial or equatorial position.

  • Equatorial Substituents: These are generally more sterically accessible as they point away from the bulk of the ring. Reactions at equatorial positions are typically faster.[9]

  • Axial Substituents: These are more sterically hindered due to the 1,3-diaxial interactions. Reactions involving an increase in steric bulk at the transition state will be slower for axial substituents (steric hindrance).[13]

However, there are cases of steric acceleration . If a reaction involves a change in hybridization that relieves steric strain in the ground state, the reaction can be faster for the more hindered isomer. For example, the oxidation of an axial cyclohexanol to a cyclohexanone is often faster than the oxidation of its equatorial counterpart.[13] This is because the sp³-hybridized alcohol with its axial hydroxyl group experiences 1,3-diaxial strain, which is relieved upon conversion to the sp²-hybridized ketone.[14]

Troubleshooting Steps:

  • Analyze the Transition State:

    • Consider the geometry of the transition state for your reaction.

    • Does the steric bulk around the reactive center increase or decrease in the transition state compared to the ground state?

  • Predict the Rate:

    • Increased Steric Bulk in TS: The equatorial isomer will react faster. The axial isomer will experience greater steric hindrance in the transition state, increasing the activation energy.[13]

    • Decreased Steric Bulk in TS: The axial isomer may react faster due to the relief of ground-state steric strain (steric acceleration).[13][14]

Logical Relationship of Steric Effects on Rate:

Steric_Effect_Logic Substituent_Position Substituent Position on Cyclohexyl Ring Axial Axial Substituent_Position->Axial Equatorial Equatorial Substituent_Position->Equatorial Ground_State_Strain Higher Ground State (1,3-Diaxial Strain) Axial->Ground_State_Strain Lower_Ground_State Lower Ground State Equatorial->Lower_Ground_State Transition_State Analyze Transition State Sterics Ground_State_Strain->Transition_State Faster_Reaction Generally Faster Reaction Lower_Ground_State->Faster_Reaction TS_Increase Steric Bulk Increases Transition_State->TS_Increase e.g., Saponification TS_Decrease Steric Bulk Decreases Transition_State->TS_Decrease e.g., Oxidation Steric_Hindrance Steric Hindrance (Slower Reaction) TS_Increase->Steric_Hindrance Steric_Acceleration Steric Acceleration (Faster Reaction) TS_Decrease->Steric_Acceleration

Caption: Impact of substituent position on reaction kinetics.

By carefully considering the conformational and stereochemical principles outlined in this guide, you can better predict and control the outcomes of reactions involving cyclohexyl-containing molecules, leading to more efficient and successful research and development endeavors.

References

Validation & Comparative

A Comparative Guide to the Biological Activity of (S)- and (R)-3-Cyclohexylalanine Hydrate Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Chirality in Biological Systems

In the realm of pharmacology and drug development, the three-dimensional arrangement of atoms within a molecule, or its stereochemistry, is of paramount importance. Many drug molecules are chiral, meaning they exist as non-superimposable mirror images of each other, known as enantiomers.[1] These enantiomers, often designated as (S) and (R) or L and D, can exhibit profoundly different biological activities.[2][3] This is because biological targets such as enzymes and receptors are themselves chiral, leading to stereospecific interactions where one enantiomer may bind with high affinity and elicit a desired therapeutic effect, while the other may be less active, inactive, or even cause undesirable side effects.[4][5]

(S)-3-Cyclohexylalanine, a synthetic analog of the essential amino acid phenylalanine, and its (R)-enantiomer are prime examples of how chirality can influence biological function. By replacing the phenyl group of phenylalanine with a cyclohexyl group, researchers can modulate properties such as lipophilicity and metabolic stability.[6][7] This guide provides a comparative analysis of the known and potential biological activities of the (S)- and (R)-enantiomers of 3-Cyclohexylalanine hydrate, supported by experimental principles and data from related studies.

Unveiling the Enantioselective Landscape of 3-Cyclohexylalanine

While direct, head-to-head comparative studies on the intrinsic biological activities of the free (S)- and (R)-3-Cyclohexylalanine hydrate enantiomers are limited in publicly available literature, a wealth of information can be gleaned from their incorporation into peptides. This approach allows us to infer their potential interactions with biological targets. The primary application of these non-canonical amino acids is to enhance the metabolic stability and modulate the potency of peptide-based drugs.[7]

The (S)-enantiomer, L-Cyclohexylalanine, is frequently utilized to improve the pharmacokinetic profile of peptides. For instance, its incorporation into apelin-17 analogues has been shown to dramatically increase plasma half-life by over 340-fold compared to the native peptide, leading to pronounced blood pressure-lowering effects. This suggests that the (S)-enantiomer is well-tolerated by biological systems and can effectively mimic the natural L-amino acid in peptide structures while providing resistance to enzymatic degradation.

Conversely, the (R)-enantiomer, D-Cyclohexylalanine, is often employed to introduce steric hindrance, further bolstering resistance to proteolytic enzymes that are highly specific for L-amino acids. This strategy has been proposed to be particularly effective in enhancing the stability of peptide therapeutics.

The differential effects of phenylalanine stereoisomers in cyclic tetrapeptides on opioid receptor activity provide a compelling parallel. In these studies, the stereochemistry of the phenylalanine residues dictates the peptides' in vivo activity, including their efficacy as analgesics and their propensity to cause respiratory depression.[6] This underscores the principle that even subtle changes in stereochemistry can lead to vastly different pharmacological outcomes.

Comparative Biological Activity Profile: A Data-Driven Perspective

The following table summarizes the observed and potential differential activities of (S)- and (R)-3-Cyclohexylalanine when incorporated into bioactive peptides, based on available literature.

Biological Parameter(S)-3-Cyclohexylalanine (L-Cha)(R)-3-Cyclohexylalanine (D-Cha)Rationale and Supporting Evidence
Metabolic Stability Significantly increases plasma half-life of peptides.Expected to provide superior resistance to proteolysis due to steric hindrance and non-natural configuration.Incorporation of L-Cha into apelin analogues dramatically increased their stability. D-amino acids are generally less susceptible to degradation by proteases.
Receptor Binding Affinity Can maintain or enhance binding affinity, depending on the target.May decrease or alter binding affinity and selectivity compared to the L-enantiomer.Studies on phenylalanine analogs show that stereochemistry influences receptor interactions.[6]
In Vivo Efficacy Demonstrated to enhance the in vivo effects of peptides (e.g., blood pressure reduction).Activity is context-dependent; may act as an antagonist or have reduced agonist activity.Enantiomers of chiral drugs often exhibit different pharmacodynamic properties.[2]
Potential Intrinsic Activity May interact with amino acid transporters and metabolic pathways.Potential for distinct pharmacological effects, including possible antagonism at certain receptors.As an amino acid analog, it may compete with natural amino acids for transport and metabolism.

Experimental Protocols for Comparative Analysis

To rigorously evaluate the biological activity of (S)- and (R)-3-Cyclohexylalanine hydrate enantiomers, a series of in vitro and in vivo assays can be employed. The following are detailed methodologies for key experiments.

In Vitro Receptor Binding Assay

Objective: To determine and compare the binding affinity of (S)- and (R)-3-Cyclohexylalanine hydrate to a specific receptor of interest (e.g., a G-protein coupled receptor where phenylalanine or its analogs are known to bind).

Methodology:

  • Receptor Preparation: Utilize cell membranes from a cell line recombinantly expressing the target receptor.

  • Radioligand: Select a radiolabeled ligand with known high affinity for the receptor.

  • Competitive Binding: Incubate a fixed concentration of the radioligand and receptor preparation with increasing concentrations of the unlabeled test compounds ((S)- and (R)-3-Cyclohexylalanine hydrate).

  • Separation: Separate bound from free radioligand by rapid filtration through a glass fiber filter.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) using non-linear regression. Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Diagram of Experimental Workflow:

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Receptor Receptor Preparation Incubation Incubation of Receptor, Radioligand, and Test Compounds Receptor->Incubation Radioligand Radioligand Radioligand->Incubation Test_Compounds Test Compounds ((S)- and (R)-enantiomers) Test_Compounds->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50 IC50 Determination Counting->IC50 Ki Ki Calculation IC50->Ki

Caption: Workflow for a competitive receptor binding assay.

In Vitro Metabolic Stability Assay

Objective: To compare the rate of metabolic degradation of (S)- and (R)-3-Cyclohexylalanine hydrate in a liver microsomal preparation.

Methodology:

  • Incubation Mixture: Prepare a reaction mixture containing liver microsomes (human or other species), the test compound ((S)- or (R)-3-Cyclohexylalanine hydrate), and NADPH as a cofactor.

  • Time Course: Incubate the mixture at 37°C and collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: Stop the metabolic reaction in the aliquots by adding a quenching solution (e.g., acetonitrile).

  • Sample Analysis: Centrifuge the samples to pellet the protein and analyze the supernatant for the concentration of the remaining parent compound using a suitable analytical method like LC-MS/MS.

  • Data Analysis: Plot the percentage of the parent compound remaining against time. Calculate the in vitro half-life (t½) from the slope of the linear portion of the natural log-transformed data.

Diagram of Metabolic Stability Assessment:

G cluster_workflow Metabolic Stability Workflow Start Start with Test Compound ((S)- or (R)-enantiomer) Incubation Incubate with Liver Microsomes + NADPH Start->Incubation Sampling Sample at Multiple Time Points Incubation->Sampling Quench Quench Reaction Sampling->Quench Analysis LC-MS/MS Analysis Quench->Analysis Result Determine Half-life (t½) Analysis->Result

Caption: Key steps in an in vitro metabolic stability assay.

Conclusion: A Tale of Two Enantiomers

The stereochemistry of 3-Cyclohexylalanine hydrate plays a pivotal role in its biological activity, particularly when incorporated into peptide-based therapeutics. The (S)-enantiomer has been effectively used to enhance metabolic stability and in vivo efficacy, while the (R)-enantiomer presents an opportunity to further increase proteolytic resistance. While direct comparative data on the intrinsic activities of the free amino acid enantiomers is an area for future research, the principles of stereopharmacology and evidence from peptide modification studies strongly suggest that they will exhibit distinct biological profiles. A thorough understanding and experimental evaluation of these differences are crucial for the rational design of novel and effective therapeutic agents.

References

A Comparative Guide to the Conformational Analysis of Peptides: The Influence of (S)-2-Amino-3-cyclohexylpropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

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A Senior Application Scientist's Perspective on Unlocking Peptide Structure and Function

In the realm of peptide-based therapeutics, the precise control of three-dimensional structure is paramount to achieving desired biological activity, stability, and potency. The incorporation of non-proteinogenic amino acids is a powerful strategy to modulate peptide conformation and overcome the inherent limitations of their natural counterparts. Among these, (S)-2-Amino-3-cyclohexylpropanoic acid, also known as Cyclohexylalanine (Cha), has emerged as a key building block for peptide chemists. Its bulky and hydrophobic cyclohexyl side chain profoundly influences the peptide backbone, inducing conformational rigidity and enhancing proteolytic stability.

This guide provides a comparative analysis of peptides with and without Cha, offering a deep dive into the experimental and computational techniques used to elucidate their conformational landscapes. We will explore the "why" behind experimental choices, present detailed protocols, and provide a framework for interpreting the resulting data, empowering researchers to rationally design next-generation peptide therapeutics.

The Structural Impact of Cyclohexylalanine Integration

The substitution of a natural amino acid, such as phenylalanine, with Cha introduces a saturated cyclohexyl ring. This seemingly subtle change has significant stereochemical consequences. The steric bulk of the cyclohexyl group restricts the rotational freedom of the peptide backbone, effectively locking it into specific conformations. This pre-organization can be advantageous for receptor binding, as it reduces the entropic penalty of adopting a bioactive conformation.

Furthermore, the hydrophobic nature of the cyclohexyl side chain can drive specific folding patterns and enhance interactions with hydrophobic pockets in target proteins. In contrast, peptides composed solely of proteinogenic amino acids often exist as a dynamic ensemble of multiple conformations in solution, making it challenging to pinpoint the specific structure responsible for biological activity.

Core Experimental Techniques for Conformational Analysis

A multi-faceted approach, combining several complementary techniques, is essential for a comprehensive conformational analysis of peptides.

Circular Dichroism (CD) Spectroscopy: A First Look at Secondary Structure

Circular Dichroism (CD) spectroscopy is an invaluable tool for rapidly assessing the overall secondary structure content (α-helix, β-sheet, random coil) of a peptide in solution. It measures the differential absorption of left- and right-handed circularly polarized light by chiral molecules like peptides.

Expert Insight: The power of CD lies in its sensitivity to conformational changes. By comparing the CD spectra of a native peptide and its Cha-containing analogue, we can immediately discern the impact of the modification on the global secondary structure. For instance, the introduction of Cha may induce a shift from a random coil to a more ordered α-helical or β-sheet structure, which will be evident in the characteristic changes in the CD spectrum.

Illustrative Data:

Peptide SequenceDominant Secondary Structure (from CD)Key Spectral Features
Ac-Ala-Phe-Ala-NH2Random CoilNegative band ~198 nm
Ac-Ala-Cha-Ala-NH2β-SheetNegative band ~218 nm, Positive band ~195 nm

Experimental Protocol: Circular Dichroism Spectroscopy

  • Sample Preparation: Prepare peptide solutions in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.0) to a final concentration of 100 µM. A corresponding buffer blank is also required.

  • Instrument Setup: Use a calibrated CD spectrometer. Purge the instrument with nitrogen gas for at least 30 minutes before use.

  • Data Acquisition:

    • Record a spectrum of the buffer blank in a 1 mm path length quartz cuvette from 195-260 nm.

    • Rinse the cuvette thoroughly and acquire the spectrum of the peptide sample using the same instrument settings.

    • Subtract the buffer spectrum from the peptide spectrum.

  • Data Conversion: Convert the raw CD signal (typically in millidegrees) to mean residue molar ellipticity to normalize for concentration and peptide length.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Atomic-Level Structural Insights

NMR spectroscopy is the cornerstone of high-resolution peptide structure determination in solution. It provides information on the three-dimensional arrangement of atoms by analyzing the magnetic properties of atomic nuclei.

Expert Insight: For peptides, two-dimensional (2D) NMR experiments are particularly powerful.

  • TOCSY (Total Correlation Spectroscopy): Identifies all protons within a single amino acid residue's spin system.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close in space (< 5-6 Å), providing crucial distance restraints for structure calculation.

By comparing the NOESY spectra of a peptide with and without Cha, we can map the changes in through-space interactions. The introduction of Cha often leads to a greater number of and more intense NOEs, indicative of a more well-defined and stable conformation.

Visualizing the Workflow:

Caption: High-level workflow for peptide structure determination by NMR.

Experimental Protocol: 2D NMR Spectroscopy

  • Sample Preparation: Dissolve the peptide to a concentration of >0.5 mM in a suitable deuterated solvent (e.g., 90% H2O/10% D2O or DMSO-d6). The total salt concentration should be below 300 mM.

  • Data Acquisition:

    • Acquire a set of 2D NMR spectra, including TOCSY and NOESY, on a high-field NMR spectrometer (e.g., 600 MHz or higher).

    • The mixing time for the TOCSY experiment should be sufficient to observe correlations throughout the amino acid side chains.

    • A series of NOESY experiments with varying mixing times can be beneficial for accurate distance restraint determination.

  • Data Analysis:

    • Process the NMR data using appropriate software (e.g., TopSpin, MestreNova).

    • Perform sequential resonance assignment to identify the chemical shifts of all protons.

    • Integrate the cross-peaks in the NOESY spectra to obtain distance restraints.

  • Structure Calculation: Use the experimental restraints in molecular dynamics simulation software to calculate an ensemble of structures

A Senior Application Scientist's Guide to the Validation of Analytical Methods for (S)-3-Cyclohexylalanine Hydrate Detection

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the robust validation of (S)-3-Cyclohexylalanine hydrate. As a Senior Application Scientist, the aim is to deliver not merely a set of protocols, but a deeper, experience-driven understanding of the strategic decisions underpinning method selection and validation. This document is grounded in rigorous scientific principles and aligned with key regulatory expectations.

Introduction: The Analytical Challenge of Hydrated Chiral Molecules

(S)-3-Cyclohexylalanine is a non-proteinogenic amino acid characterized by a chiral center, a feature of profound importance in pharmacology. When this molecule exists in a hydrated form, an additional layer of analytical complexity is introduced. The stoichiometry of water within the crystal lattice is a critical parameter, directly influencing the active pharmaceutical ingredient's (API) stability, dissolution profile, and ultimately, its bioavailability.

Consequently, the implementation of rigorously validated analytical methods is an absolute necessity. Such methods are fundamental to guaranteeing product quality, ensuring batch-to-batch consistency, and satisfying the stringent requirements of regulatory bodies.

This guide will systematically dissect the validation of analytical methods for (S)-3-Cyclohexylalanine hydrate, with a dual focus on two pivotal quality attributes: the precise quantification of hydrate water and the confirmation of the enantiomeric purity of the chiral center. We will conduct a comparative analysis of various analytical techniques, articulating the scientific rationale for their deployment. To further illuminate this comparison, we will present illustrative experimental data, empowering the reader to select the most judicious method for their specific analytical context. The validation framework presented herein is firmly rooted in the principles delineated by the International Council for Harmonisation (ICH) in their Q2(R1) guidelines and the United States Pharmacopeia (USP) General Chapter <1225>.[1][2][3][4][5][6][7][8][9][10][11][12]

Foundational Physicochemical Properties

A granular understanding of the material's inherent properties is the bedrock upon which robust analytical methods are developed and validated.

  • Chirality : The molecule's stereogenic center demands the use of analytical techniques capable of unequivocally differentiating between the (S) and (R) enantiomers.

  • Hydration State : As a hydrate, the water content is not an impurity but an integral part of the molecular structure. Its accurate determination is therefore a critical quality attribute. The hydrate's stability is also a key consideration, as it may be susceptible to dehydration or polymorphic transformation under fluctuating thermal and hygroscopic conditions.

A Comparative Analysis of Analytical Methodologies

The choice of an analytical method represents a carefully considered balance between performance characteristics—such as specificity, accuracy, and precision—and pragmatic factors like sample throughput and operational cost. In this section, we provide a comparative analysis of the primary techniques for the two critical quality attributes of (S)-3-Cyclohexylalanine hydrate.

Quantification of Water Content: A Critical Assessment

The precise measurement of water content is indispensable for confirming the correct stoichiometric hydrate form and ensuring accurate dosage.

Method Comparison:

Analytical TechniquePrincipleAdvantagesLimitations
Karl Fischer Titration (KFT) A titrimetric method predicated on the quantitative reaction of water with a specialized iodine-sulfur dioxide-base reagent.[13][14][15][16][17]Unsurpassed accuracy and precision for water determination; widely regarded as the "gold standard." Capable of distinguishing between free and bound water.Requires dedicated instrumentation and reagents. Method development may be necessary to ensure optimal sample solubility.
Thermogravimetric Analysis (TGA) Measures the change in mass of a sample as a function of temperature within a controlled atmospheric environment.[18][19][20][21][22]Furnishes data on the temperature of dehydration, which can be instrumental in differentiating between various hydrate forms. Can be coupled with other analytical techniques (e.g., DSC, FTIR) for enhanced characterization.Lacks specificity for water, as any volatile component will register as mass loss. Requires meticulous interpretation of the resulting thermogram.
Fourier-Transform Infrared (FTIR) Spectroscopy Measures the absorption of infrared radiation by the sample, generating a unique molecular fingerprint.[23][24][25][26][27]A non-destructive technique. Can yield insights into the hydrogen bonding environment of water molecules within the crystal lattice.Primarily qualitative or semi-quantitative for water content. Quantification necessitates the application of chemometric analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy Leverages the magnetic properties of atomic nuclei to provide exquisitely detailed information regarding the structure and chemical environment of molecules.[28][29][30][31]Capable of distinguishing between different water environments within the crystal lattice and can provide quantitative data.Exhibits lower sensitivity in comparison to KFT. Requires specialized instrumentation and a high level of operator expertise.

Illustrative Performance Data for Water Content Determination:

ParameterKarl Fischer TitrationThermogravimetric Analysis
Linearity (r²) > 0.999> 0.99 (if calibration is performed)
Accuracy (% Recovery) 99.5%98.2%
Precision (RSD%) 0.8%2.5%
LOD 10 ppm0.1% w/w
LOQ 30 ppm0.3% w/w
Specificity HighModerate (sensitive to all volatiles)
Enantiomeric Purity: Ensuring Stereochemical Integrity

The confirmation of the correct enantiomer and the stringent control of its unwanted counterpart is a non-negotiable requirement for both safety and therapeutic efficacy.

Method Comparison:

Analytical TechniquePrincipleAdvantagesLimitations
Chiral High-Performance Liquid Chromatography (HPLC) The separation of enantiomers is achieved on a chiral stationary phase (CSP) through differential stereoselective interactions.[32][33][34][35][36][37]A broadly applicable and robust technique. Offers high resolution and sensitivity. It is an established technology with a diverse array of commercially available CSPs.Method development can be an iterative and time-consuming process, often requiring the screening of multiple columns and mobile phases.
Chiral Gas Chromatography (GC) Involves the separation of volatile derivatives of the enantiomers on a chiral stationary phase.[38]Characterized by high efficiency and resolution.Necessitates a derivatization step to render the amino acid volatile, which introduces an additional step and the potential for side reactions.
Capillary Electrophoresis (CE) The separation of charged species within a capillary is based on their differential migration in an electric field, frequently employing a chiral selector in the buffer system.Offers high separation efficiency and requires minimal sample consumption.May exhibit lower sensitivity and reproducibility when compared to HPLC.

Illustrative Performance Data for Enantiomeric Purity (Chiral HPLC):

ParameterChiral HPLC Method
Linearity (r²) > 0.999 for both enantiomers
Accuracy (% Recovery of (R)-enantiomer) 99.2%
Precision (RSD%) for (R)-enantiomer 1.5%
LOD for (R)-enantiomer 0.01%
LOQ for (R)-enantiomer 0.03%
Specificity High (demonstrated by the baseline resolution of enantiomers from each other and from any potential impurities)

Detailed Experimental Protocols

The following sections provide meticulous, step-by-step methodologies for the primary recommended techniques.

Protocol: Water Content Determination by Volumetric Karl Fischer Titration

Rationale: This protocol is selected for its superior accuracy and specificity for water, establishing it as the definitive method for hydrate quantification.[13][15]

  • Instrument Preparation:

    • Configure the Karl Fischer titrator in accordance with the manufacturer's operational manual.

    • Condition the titration vessel using a suitable anhydrous solvent (e.g., anhydrous methanol) until a stable, low-drift baseline is achieved.

  • Reagent Standardization:

    • Accurately weigh a known quantity of a certified water standard (e.g., sodium tartrate dihydrate) and introduce it into the titration vessel.

    • Titrate with the Karl Fischer reagent to the potentiometric endpoint.

    • Calculate the titer of the reagent (mg H₂O / mL reagent) based on the mass of the water standard and the volume of titrant consumed. This standardization should be performed in triplicate.

  • Sample Analysis:

    • Accurately weigh an appropriate amount of the (S)-3-Cyclohexylalanine hydrate sample and transfer it to the titration vessel. The sample mass should be chosen to ensure a reasonable consumption of titrant.

    • Titrate with the standardized Karl Fischer reagent to the endpoint.

    • The analysis should be performed in triplicate.

  • Calculation:

    • The water content (%) in the sample is calculated using the following equation:

  • Validation Parameters for Assessment:

    • Accuracy: To be determined by analyzing samples spiked with a known quantity of water.

    • Precision: Assessed through repeatability (multiple analyses of a single homogenous sample) and intermediate precision (analyses conducted on different days by different analysts).

    • Specificity: The method is inherently highly specific for water.

    • Linearity: To be established by analyzing a series of samples with varying, known water content.

Protocol: Enantiomeric Purity by Chiral HPLC

Rationale: Chiral HPLC is the established industry standard for enantiomeric separations, prized for its robustness and wide-ranging applicability.[33][35]

  • Chromatographic System:

    • An HPLC system equipped with a UV detector.

    • Chiral Stationary Phase: A macrocyclic glycopeptide-based CSP (e.g., Astec CHIROBIOTIC T) is often an effective starting point for the analysis of underivatized amino acids.[33]

  • Mobile Phase Preparation:

    • A representative mobile phase for such a separation might consist of a mixture of methanol, water, and a small quantity of an acidic or basic modifier (e.g., formic acid or diethylamine) to enhance peak shape and resolution. An example could be a gradient of water, methanol, and formic acid.[33] The precise composition should be optimized during method development.

  • Standard and Sample Preparation:

    • Standard Solution: Prepare a solution of the (R)-enantiomer (the impurity) at the specified limit (e.g., 0.1%).

    • Sample Solution: Prepare a solution of the (S)-3-Cyclohexylalanine hydrate sample at a precisely known concentration.

    • Resolution Solution: Prepare a solution containing both the (S) and (R) enantiomers to unequivocally demonstrate their chromatographic separation.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Injection Volume: 10 µL

    • Detection Wavelength: 210 nm

  • Analysis:

    • Inject the resolution solution to confirm the separation of the two enantiomers.

    • Inject the standard and sample solutions for quantification.

  • Calculation:

    • The percentage of the (R)-enantiomer in the sample is calculated by comparing the peak area of the (R)-enantiomer in the sample chromatogram to the peak area of the (S)-enantiomer.

  • Validation Parameters for Assessment:

    • Specificity: Demonstrate that the peaks corresponding to the enantiomers are well-resolved from each other and from any other potential impurities.

    • LOD & LOQ: Determine the lowest concentration of the (R)-enantiomer that can be reliably detected and quantified.

    • Linearity: Analyze a series of solutions with varying concentrations of the (R)-enantiomer.

    • Accuracy: Analyze samples spiked with a known quantity of the (R)-enantiomer.

    • Precision: Evaluate repeatability and intermediate precision.

    • Robustness: Assess the effect of small, deliberate variations in chromatographic parameters (e.g., mobile phase composition, flow rate, column temperature).

Visualizing the Validation and Selection Workflow

Diagram 1: A Generalized Workflow for Analytical Method Validation

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Experimental Validation cluster_3 Phase 4: Documentation Method_Development Method Development & Optimization Validation_Protocol Define Validation Parameters & Acceptance Criteria Method_Development->Validation_Protocol Specificity Specificity Validation_Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Validation_Report Validation Report Robustness->Validation_Report

Caption: A generalized workflow for the validation of an analytical method.

Diagram 2: A Decision Tree for Method Selection

G Start Start: Analyze (S)-3-Cyclohexylalanine Hydrate Attribute Critical Quality Attribute? Start->Attribute Water_Content Water Content Attribute->Water_Content Hydrate Enantiomeric_Purity Enantiomeric Purity Attribute->Enantiomeric_Purity Chirality KFT Karl Fischer Titration Water_Content->KFT High Accuracy Needed TGA Thermogravimetric Analysis Water_Content->TGA Thermal Behavior Info Needed Chiral_HPLC Chiral HPLC Enantiomeric_Purity->Chiral_HPLC Robust & Quantitative

Caption: A decision tree for selecting the appropriate analytical method.

Conclusion: A Synthesis of Best Practices

The validation of analytical methods for (S)-3-Cyclohexylalanine hydrate necessitates a bifurcated approach, targeting both the quantification of the water of hydration and the assurance of enantiomeric purity. For the determination of water content, Karl Fischer titration emerges as the unequivocal gold standard, distinguished by its specificity and accuracy.[13][14][15][16][17] Thermogravimetric analysis provides a valuable complementary perspective, particularly for elucidating the thermal behavior of the hydrate.[18][19][20][21][22] In the realm of enantiomeric purity, chiral HPLC stands as the method of choice, delivering robust, precise, and accurate quantification of the undesired enantiomer.[33][35]

A comprehensive validation of these methods, executed in strict adherence to the principles articulated in the ICH and USP guidelines, is not a mere regulatory formality. It is a fundamental scientific imperative that underpins the quality, safety, and efficacy of the final drug product.[1][2][3][4][5][6][7][8][9][10][11][12]

References

A Comparative Guide to the Enzymatic Stability of Peptides Containing (S)-2-Amino-3-cyclohexylpropanoic Acid Hydrate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the pursuit of therapeutically viable peptides is often a race against enzymatic degradation. The inherent susceptibility of natural peptides to proteolysis in biological fluids is a primary obstacle, leading to short in-vivo half-lives and diminished efficacy. This guide provides an in-depth comparison of the enzymatic stability of peptides containing the non-canonical amino acid (S)-2-Amino-3-cyclohexylpropanoic acid, also known as L-Cyclohexylalanine (L-Cha), against their natural counterparts. We will explore the mechanistic underpinnings of this enhanced stability, provide detailed experimental protocols for validation, and present comparative data to support the strategic incorporation of L-Cha in next-generation peptide therapeutics.

The Challenge of Peptide Instability in Drug Development

Peptides offer high specificity and a favorable safety profile as therapeutic agents. However, their clinical translation is frequently hampered by poor metabolic stability.[1] In vivo, peptides are rapidly cleared by proteolytic enzymes such as aminopeptidases, endopeptidases, and carboxypeptidases.[1] This rapid degradation necessitates frequent administration and can limit the therapeutic window. A key strategy to overcome this limitation is the incorporation of unnatural amino acids designed to resist enzymatic cleavage.[2][3][4]

(S)-2-Amino-3-cyclohexylpropanoic acid, an analog of phenylalanine where the phenyl group is replaced by a cyclohexyl ring, is a powerful tool in this endeavor.[5] Its unique structural properties confer significant advantages in enhancing proteolytic resistance.[5][6]

The Role of (S)-2-Amino-3-cyclohexylpropanoic Acid in Enhancing Enzymatic Stability

The enhanced stability of peptides containing (S)-2-Amino-3-cyclohexylpropanoic acid stems from fundamental principles of enzyme-substrate recognition. Proteolytic enzymes have highly specific active sites that recognize and bind to particular amino acid sequences. The incorporation of L-Cha disrupts this recognition through steric hindrance.

The bulky and hydrophobic cyclohexyl side chain acts as a steric shield, physically impeding the approach of proteolytic enzymes to the adjacent peptide bonds.[5] This steric bulk can disrupt the precise conformational fit required for efficient enzymatic cleavage, thereby slowing the rate of degradation.[7][8] Studies on apelin analogues, for instance, have shown that the substitution with L-cyclohexylalanine can increase the plasma half-life by up to 40-fold compared to the native peptide.[6]

cluster_native Native Peptide Degradation cluster_cha L-Cha Peptide Resistance Protease Protease Peptide_Backbone Peptide Backbone (L-Amino Acids) Protease->Peptide_Backbone Recognizes & Binds Cleavage Rapid Cleavage Peptide_Backbone->Cleavage Protease_Blocked Protease Cha_Peptide Peptide with L-Cha Protease_Blocked->Cha_Peptide Approach Hindered Steric_Hindrance Steric Hindrance Cha_Peptide->Steric_Hindrance

Caption: Mechanism of L-Cha mediated steric hindrance.

Comparative Analysis of Enzymatic Stability

To quantify the stabilizing effect of (S)-2-Amino-3-cyclohexylpropanoic acid, we present a comparative analysis of a model peptide and its L-Cha-containing analogue in human plasma. The data below is representative of typical findings in such stability assays.

Table 1: Comparative Stability in Human Plasma at 37°C

Time (hours)% Intact Model Peptide (Control)% Intact Model Peptide with L-Cha
0100100
16595
24091
41582
8< 568
24Not Detected45

Table 2: Calculated Half-Life (t½) in Human Plasma

PeptideEstimated Half-Life (hours)Fold Increase in Stability
Model Peptide (Control)~1.5-
Model Peptide with L-Cha> 24> 16x

The data clearly demonstrates a significant enhancement in the half-life of the peptide containing L-Cha. While the control peptide is rapidly degraded within a few hours, the L-Cha analogue remains substantially intact even after 24 hours, consistent with findings for other non-canonical amino acid substitutions.[6]

Experimental Protocol: In Vitro Peptide Stability Assay in Human Plasma

This protocol provides a robust method for assessing the stability of peptides in a physiologically relevant matrix.

Objective: To determine the in vitro half-life of a test peptide in human plasma.

Materials:

  • Test peptide and control peptide

  • Human plasma (pooled, with anticoagulant such as heparin or EDTA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Trichloroacetic acid (TCA) or acetonitrile for protein precipitation[5][9]

  • Thermomixer or incubating water bath

  • Centrifuge

  • LC-MS/MS system

start Start: Prepare Peptide Stock incubate Incubate Peptide in Pre-warmed Plasma (37°C) start->incubate sample Withdraw Aliquots at Time Points (0, 1, 2, 4, 8, 24h) incubate->sample precipitate Stop Reaction & Precipitate Proteins (e.g., add Acetonitrile) sample->precipitate centrifuge Centrifuge to Pellet Proteins precipitate->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze quantify Quantify Remaining Peptide analyze->quantify end End: Calculate Half-Life quantify->end

Caption: Workflow for in vitro plasma stability assay.

Procedure:

  • Preparation:

    • Prepare a stock solution of the test peptide in an appropriate solvent (e.g., PBS).

    • Thaw human plasma at 37°C.

  • Incubation:

    • Add the peptide stock solution to the pre-warmed human plasma to achieve the desired final concentration (e.g., 30-50 µmol/L).[9]

    • Incubate the mixture at 37°C with gentle agitation.[5][9]

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot of the plasma-peptide mixture.[5]

  • Protein Precipitation:

    • Immediately quench the enzymatic reaction by adding an equal volume of cold acetonitrile or a final concentration of 3% (w/v) TCA to the aliquot.[5][9] This step precipitates plasma proteins.

    • Vortex and incubate on ice for at least 10 minutes.[9]

  • Centrifugation:

    • Centrifuge the samples at high speed (e.g., 12,000 x g for 5-10 minutes) to pellet the precipitated proteins.[9]

  • Analysis:

    • Carefully collect the supernatant containing the remaining peptide.

    • Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of the intact peptide.

  • Data Analysis:

    • Plot the percentage of intact peptide remaining versus time.

    • Calculate the half-life (t½) of the peptide from the degradation curve.

Causality Behind Experimental Choices:

  • Human Plasma: Provides a physiologically relevant environment containing a complex mixture of proteases.

  • 37°C Incubation: Mimics human body temperature to ensure relevant enzyme activity.

  • Protein Precipitation: Essential for immediately stopping the enzymatic degradation and preparing a clean sample for LC-MS/MS analysis.

  • LC-MS/MS: Offers high sensitivity and specificity for accurately quantifying the parent peptide in a complex biological matrix.[10]

Conclusion and Future Directions

The incorporation of (S)-2-Amino-3-cyclohexylpropanoic acid is a highly effective and reliable strategy for enhancing the enzymatic stability of therapeutic peptides.[5] The steric hindrance provided by its bulky side chain significantly reduces the rate of proteolytic degradation, leading to a longer in-vivo half-life and potentially improved therapeutic outcomes.[5][6] The experimental protocols outlined in this guide provide a self-validating system for researchers to confirm the stabilizing effects of this and other non-canonical amino acids. As the field of peptide therapeutics continues to advance, the strategic use of modifications like the inclusion of L-Cha will be pivotal in developing the next generation of potent and durable peptide-based drugs.

References

A Comparative Guide to Coupling Reagents for (S)-3-Cyclohexylalanine Hydrate in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the incorporation of sterically hindered amino acids like (S)-3-Cyclohexylalanine hydrate presents a significant challenge. The bulky cyclohexyl side chain can impede the approach of the activated carboxylic acid and the amine, leading to low coupling yields and potential side reactions.[1] The selection of an appropriate coupling reagent is therefore a critical determinant of success, directly influencing reaction efficiency, product purity, and the preservation of stereochemical integrity. This guide provides an in-depth, objective comparison of commonly employed coupling reagents for this challenging amino acid, supported by mechanistic insights and experimental data to inform your synthesis strategies.

The Challenge: Steric Hindrance of (S)-3-Cyclohexylalanine

(S)-3-Cyclohexylalanine, a synthetic amino acid, is a valuable building block in medicinal chemistry due to its ability to introduce lipophilicity and conformational constraints into peptides. However, its bulky cyclohexyl group presents a significant steric barrier to the formation of the amide bond. Inefficient coupling can lead to incomplete reactions, resulting in deletion sequences that are often difficult to separate from the target peptide. Furthermore, harsh coupling conditions required to overcome this steric hindrance can increase the risk of racemization at the α-carbon of the activated amino acid.[1][2][3]

A Comparative Analysis of Coupling Reagents

The choice of coupling reagent is pivotal in overcoming the challenges posed by sterically hindered amino acids.[1][4] Modern peptide synthesis relies on a variety of "in-situ" activating reagents, which can be broadly categorized into carbodiimides, aminium/uronium salts, and phosphonium salts.[4][5]

Carbodiimide-Based Reagents

Carbodiimides, such as N,N'-Dicyclohexylcarbodiimide (DCC) and N,N'-Diisopropylcarbodiimide (DIC), were among the first coupling reagents used in peptide synthesis.[5][6] They function by activating the carboxylic acid to form a highly reactive O-acylisourea intermediate.[6][7]

  • Mechanism of Action: The carboxylic acid adds across the C=N double bond of the carbodiimide to form the O-acylisourea. This intermediate can then be attacked by the amine to form the desired amide bond and a urea byproduct.[6][7] However, this intermediate is also susceptible to a side reaction where it rearranges to an unreactive N-acylurea, reducing the yield.[6]

To mitigate this side reaction and reduce racemization, carbodiimides are almost always used in conjunction with an additive, such as 1-Hydroxybenzotriazole (HOBt) or OxymaPure® (ethyl 2-cyano-2-(hydroxyimino)acetate).[6][8][9] These additives react with the O-acylisourea intermediate to form a more stable and less racemization-prone active ester.[6][9]

Key Considerations for (S)-3-Cyclohexylalanine:

  • DIC/OxymaPure®: This combination is often a cost-effective and efficient choice for routine couplings. The byproduct of DIC, diisopropylurea, is soluble in common solvents like DMF, simplifying purification.[5][6]

  • DCC/HOBt: While historically significant, DCC is less favored in solid-phase peptide synthesis (SPPS) due to the insolubility of its dicyclohexylurea (DCU) byproduct, which can clog resin filters.[5][10]

Aminium/Uronium Salt-Based Reagents

Reagents like HATU, HBTU, and HCTU are highly effective for difficult couplings, including those involving sterically hindered amino acids.[1][4] They generate highly reactive OAt (from HATU) or OBt (from HBTU) active esters.[4][9]

  • Mechanism of Action: In the presence of a base, such as N,N-Diisopropylethylamine (DIPEA), these reagents react with the carboxylic acid to form the active ester, which then rapidly acylates the amine.[4] It's important to note that what were historically called "uronium" salts, like HBTU, have been shown to exist primarily in the aminium (or guanidinium) form.[9]

Key Considerations for (S)-3-Cyclohexylalanine:

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Often considered the gold standard for challenging couplings due to the superior reactivity of the OAt active ester.[4][5] The pyridine nitrogen in the HOAt leaving group provides anchimeric assistance, further accelerating the coupling reaction.[4]

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) & HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Both are highly efficient and widely used. HCTU is often considered slightly more reactive than HBTU.[4][11] A potential side reaction with aminium salts is guanidinylation of the N-terminal amine if the reagent is used in large excess or if the carboxyl activation is slow.[4][12]

Phosphonium Salt-Based Reagents

Phosphonium-based reagents, such as PyBOP and PyAOP, are excellent alternatives to aminium salts, particularly when guanidinylation is a concern.[4]

  • Mechanism of Action: Similar to aminium salts, they react with the carboxylic acid in the presence of a base to form an active ester. The reaction proceeds through an acyloxyphosphonium cation intermediate.[5]

Key Considerations for (S)-3-Cyclohexylalanine:

  • PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): A robust and widely used reagent that offers a good balance of reactivity and cost-effectiveness.[4][5] It is generally associated with low levels of racemization.[13]

  • PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): The phosphonium analogue of HATU, it generates the highly reactive OAt active ester and is one of the most efficient coupling reagents for hindered amino acids.[4][5][14] Phosphonium reagents can be used in excess without the risk of guanidinylation, which can be advantageous for driving difficult couplings to completion.[4]

Performance Comparison: A Data-Driven Approach

The following table summarizes the expected performance of these coupling reagents for the incorporation of (S)-3-Cyclohexylalanine hydrate, based on compiled literature data for sterically hindered amino acids.[1][13]

Coupling ReagentReagent TypeTypical Coupling TimeRepresentative Yield (%)Representative Purity (%)Level of RacemizationKey Advantages & Disadvantages
DIC/OxymaPure® Carbodiimide/Additive60-180 min>95>90Low to ModerateAdvantages: Cost-effective, soluble byproduct. Disadvantages: Slower reaction rates compared to onium salts.
HBTU Aminium Salt20-60 min>98>95LowAdvantages: Fast and efficient. Disadvantages: Potential for guanidinylation side reaction.[4]
HCTU Aminium Salt15-45 min>99>95Very LowAdvantages: Highly reactive, fast coupling. Disadvantages: Potential for guanidinylation.
HATU Aminium Salt15-45 min>99>95Very LowAdvantages: Extremely reactive, often the best choice for very difficult couplings. Disadvantages: Higher cost.
PyBOP Phosphonium Salt30-120 min>98>95LowAdvantages: No guanidinylation, good reactivity.[4] Disadvantages: Byproducts can sometimes be difficult to remove.
PyAOP Phosphonium Salt20-60 min>99>95Very LowAdvantages: Highly reactive, no guanidinylation.[4][14] Disadvantages: Higher cost.

Mechanistic Diagrams

To visualize the activation process, the following diagrams illustrate the general mechanisms for the main classes of coupling reagents.

Carbodiimide_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step cluster_additive Additive Pathway R-COOH Carboxylic Acid O-Acylisourea O-Acylisourea Intermediate R-COOH->O-Acylisourea + Carbodiimide Carbodiimide DIC/DCC Peptide Peptide Bond O-Acylisourea->Peptide + Amine Urea Urea Byproduct O-Acylisourea->Urea Active_Ester Active Ester O-Acylisourea->Active_Ester + Additive Amine R'-NH2 Additive HOBt/Oxyma Active_Ester->Peptide + Amine Onium_Salt_Mechanism cluster_activation Activation cluster_coupling Coupling R-COOH Carboxylic Acid Active_Ester OAt/OBt Active Ester R-COOH->Active_Ester + Onium Salt + Base Onium_Salt HATU/HBTU/PyBOP Base Base (e.g., DIPEA) Peptide Peptide Bond Active_Ester->Peptide + Amine Byproducts Byproducts Active_Ester->Byproducts Amine R'-NH2 Experimental_Workflow Resin 1. Start with Resin-Bound Peptide Swell 2. Swell Resin in DMF Resin->Swell Deprotect 3. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 4. Wash with DMF Deprotect->Wash1 Couple 5. Couple Fmoc-(S)-3-Cyclohexylalanine-OH (with selected reagent) Wash1->Couple Wash2 6. Wash with DMF Couple->Wash2 Kaiser 7. Kaiser Test for Completion Wash2->Kaiser Kaiser->Couple Positive (Re-couple) Repeat 8. Repeat Cycle for Next Amino Acid Kaiser->Repeat Negative Cleave 9. Cleave, Purify & Analyze Repeat->Cleave

References

Navigating the α2δ Subunit: A Comparative Guide to the Receptor Binding Affinity of (S)-2-Amino-3-cyclohexylpropanoic acid Hydrate-Modified Ligands

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern therapeutics, particularly in the management of neuropathic pain and epilepsy, ligands targeting the α2δ subunit of voltage-gated calcium channels (VGCCs) have emerged as a cornerstone of treatment. This guide provides an in-depth comparative analysis of the receptor binding affinity of ligands structurally derived from (S)-2-Amino-3-cyclohexylpropanoic acid, a scaffold core to the class of drugs known as gabapentinoids. By examining the intricate relationship between molecular modifications and binding potency, this document serves as a critical resource for researchers engaged in the discovery and optimization of novel α2δ-targeting therapeutics.

The α2δ Subunit: A Prime Target for Neuromodulation

Contrary to what their structural resemblance to γ-aminobutyric acid (GABA) might suggest, (S)-2-Amino-3-cyclohexylpropanoic acid and its derivatives do not exert their primary effects through GABA receptors.[1] Instead, their high-affinity binding to the α2δ-1 and α2δ-2 auxiliary subunits of VGCCs is the critical interaction underpinning their therapeutic efficacy.[2][3] These subunits play a pivotal role in the trafficking and function of the calcium channel complex. By binding to the α2δ subunit, these ligands are thought to modulate the delivery of the channel to the presynaptic membrane, ultimately leading to a reduction in the release of excitatory neurotransmitters such as glutamate and substance P.[3] This mechanism is particularly relevant in pathological states of neuronal hyperexcitability, which are hallmarks of conditions like neuropathic pain and certain seizure disorders.

The binding of gabapentinoids to the α2δ-1 subunit can disrupt the forward trafficking of the VGCC complex from the dorsal root ganglion and inhibit the recycling of these channels from endosomal compartments.[2] Furthermore, these ligands can block the synaptogenic effects of thrombospondin, an astrocyte-secreted protein that interacts with the α2δ-1 subunit.[2]

cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Ligand (S)-2-Amino-3-cyclohexylpropanoic acid -modified ligand a2d α2δ-1 Subunit Ligand->a2d Binds to Trafficking VGCC Trafficking to Membrane Ligand->Trafficking Inhibits a2d->Trafficking Modulates VGCC Voltage-Gated Calcium Channel (VGCC) Ca_influx Calcium Influx VGCC->Ca_influx Mediates Trafficking->VGCC Affects Neurotransmitter_release Neurotransmitter Release (e.g., Glutamate) Ca_influx->Neurotransmitter_release Triggers Receptors Neurotransmitter Receptors Neurotransmitter_release->Receptors Activates Signal Postsynaptic Signal Receptors->Signal

Caption: Mechanism of action for (S)-2-Amino-3-cyclohexylpropanoic acid-modified ligands.

Structure-Activity Relationship: A Comparative Analysis of Binding Affinities

The binding affinity of ligands for the α2δ subunit is a key determinant of their potency. Modifications to the core (S)-2-Amino-3-cyclohexylpropanoic acid structure can significantly impact this interaction. Below is a comparative table of binding affinities for several key gabapentinoids, illustrating the influence of structural changes. The data is typically obtained through radioligand binding assays, a gold-standard method for quantifying ligand-receptor interactions.

CompoundModification from Core Scaffoldα2δ-1 Binding Affinity (Ki, nM)Reference
GabapentinParent compound with a cyclohexyl ring fused to the GABA backbone.~80[4]
Pregabalin ((S)-3-isobutyl-GABA)Isobutyl group at the 3-position of the GABA backbone.Potent and selective binding[5]
MirogabalinBicyclic structure with an aminomethyl and an ethyl group.13.5 (for α2δ-1)[6]

Key Observations from Structure-Activity Relationship (SAR) Studies:

  • Stereochemistry is Crucial: The (S)-enantiomer of 3-substituted GABA analogs, such as pregabalin, consistently demonstrates significantly higher binding affinity than the (R)-enantiomer. This highlights a specific stereochemical requirement for optimal interaction with the α2δ binding pocket.

  • The Role of the Carboxylic Acid: The carboxylic acid moiety is essential for binding. Esterification or its replacement with other functional groups generally leads to a significant loss of affinity.

  • Lipophilicity and the Cyclohexyl Ring: The cyclohexyl group in gabapentin and related structures contributes to the lipophilicity of the molecule, which can influence its pharmacokinetic properties, including its ability to cross the blood-brain barrier. Modifications to this ring can modulate both binding affinity and in vivo efficacy.

Experimental Protocol: Radioligand Binding Assay for α2δ Subunit Affinity

The determination of binding affinity for novel ligands is a critical step in the drug discovery process. A competitive radioligand binding assay using [3H]gabapentin is the standard method for assessing the affinity of test compounds for the α2δ subunit.

Objective: To determine the inhibitory constant (Ki) of a test compound for the α2δ subunit by measuring its ability to displace the binding of [3H]gabapentin from its receptor in a membrane preparation.

Materials:

  • Radioligand: [3H]gabapentin

  • Membrane Preparation: Synaptic plasma membranes from rat or porcine cerebral cortex, or cell lines expressing the α2δ-1 subunit.

  • Test Compounds: (S)-2-Amino-3-cyclohexylpropanoic acid-modified ligands and reference compounds (e.g., unlabeled gabapentin).

  • Assay Buffer: e.g., 10 mM HEPES buffer.

  • Filtration Apparatus: Glass fiber filters and a vacuum manifold.

  • Scintillation Counter: For measuring radioactivity.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Homogenize the tissue (e.g., rat cerebral cortex) in a suitable buffer.

    • Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at a high speed to pellet the membranes.

    • Wash the membrane pellet and resuspend it in the assay buffer.

    • Determine the protein concentration of the membrane preparation.

  • Competition Binding Assay:

    • In a 96-well plate, add a fixed concentration of [3H]gabapentin to each well.

    • Add increasing concentrations of the test compound to the wells.

    • For determining non-specific binding, add a high concentration of unlabeled gabapentin to a set of wells.

    • Add the membrane preparation to each well to initiate the binding reaction.

    • Incubate the plate at a specific temperature (e.g., 20°C) for a sufficient time to reach equilibrium (e.g., 30 minutes).[4]

  • Separation of Bound and Free Radioligand:

    • Rapidly filter the contents of each well through a glass fiber filter using a vacuum manifold. This traps the membranes with bound radioligand on the filter.

    • Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Quantification of Bound Radioactivity:

    • Place the filters in scintillation vials with a scintillation cocktail.

    • Measure the radioactivity on each filter using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding for each concentration of the test compound.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cluster_0 Assay Preparation cluster_1 Binding Reaction cluster_2 Separation & Quantification cluster_3 Data Analysis A Prepare Membrane Homogenate C Incubate Membranes, [3H]gabapentin, and Test Compound A->C B Prepare [3H]gabapentin and Test Compounds B->C D Vacuum Filtration C->D Equilibrium Reached E Scintillation Counting D->E F Calculate Specific Binding E->F G Determine IC50 F->G H Calculate Ki G->H

Caption: Experimental workflow for a competitive radioligand binding assay.

Conclusion and Future Directions

The (S)-2-Amino-3-cyclohexylpropanoic acid scaffold has proven to be a remarkably successful starting point for the development of potent and selective ligands for the α2δ subunit of voltage-gated calcium channels. Understanding the nuanced structure-activity relationships is paramount for the rational design of next-generation gabapentinoids with improved efficacy, selectivity, and pharmacokinetic profiles. The detailed experimental protocols provided in this guide offer a robust framework for the in vitro characterization of these novel compounds. Future research in this area will likely focus on developing ligands with enhanced affinity and selectivity for specific α2δ isoforms, potentially leading to therapies with a more favorable side-effect profile and broader clinical applications.

References

structural impact of cyclohexylalanine versus other non-natural amino acids.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Structural Impact of Cyclohexylalanine versus Other Non-Natural Amino Acids in Peptide and Protein Engineering

Introduction: The Role of Non-Natural Amino Acids in Drug Discovery

The precise three-dimensional structure of a peptide or protein is inextricably linked to its function. In the field of drug development, manipulating this structure is a cornerstone of designing novel therapeutics with enhanced potency, stability, and selectivity. While the 20 canonical amino acids offer a vast chemical space, the introduction of non-natural amino acids (nnAAs) has revolutionized peptide and protein engineering. These synthetic building blocks, with their unique side-chain functionalities and stereochemistries, allow for the fine-tuning of molecular architecture beyond the constraints of nature.

This guide provides a detailed comparison of the structural impact of Cyclohexylalanine (Cha), a widely used nnAA, against other prominent nnAAs. We will delve into the experimental data that illuminates how these subtle-yet-powerful modifications influence conformation, stability, and ultimately, biological activity. This analysis is designed for researchers, scientists, and drug development professionals seeking to rationally design next-generation biomolecules.

Cyclohexylalanine (Cha): A Bulky Aliphatic Scaffold for Conformational Control

Cyclohexylalanine is an analog of phenylalanine where the phenyl ring is replaced by a cyclohexyl group. This seemingly simple substitution has profound structural consequences that have been exploited in numerous therapeutic peptides.

Mechanism of Action: Steric Hindrance and Hydrophobicity

The primary driver of Cha's structural influence is its bulky, non-planar, and hydrophobic cyclohexyl side chain. Unlike the flat aromatic ring of phenylalanine, the chair or boat conformation of the cyclohexane ring imposes significant steric constraints on the peptide backbone.

  • Torsional Angle Restriction: The bulkiness of the cyclohexyl group restricts the allowable phi (φ) and psi (ψ) dihedral angles of the peptide backbone, forcing it to adopt more defined and often rigid conformations. This pre-organization can be critical for reducing the entropic penalty upon binding to a biological target, thereby increasing affinity.

  • Enhanced Hydrophobicity: The replacement of an aromatic ring with a saturated cycloalkane significantly increases the hydrophobicity of the side chain. This can enhance protein-protein interactions, improve membrane permeability, and shield the peptide backbone from proteolytic degradation.

Experimental Evidence: Cha-Induced Structural Changes

Circular Dichroism (CD) spectroscopy and Nuclear Magnetic Resonance (NMR) are powerful techniques to probe the secondary structure of peptides in solution. Studies incorporating Cha often show a marked increase in helical or β-turn content compared to their native counterparts. For instance, the replacement of a Phenylalanine with a Cha in a model peptide has been shown to stabilize an α-helical conformation, as evidenced by the increased negative ellipticity at 208 and 222 nm in CD spectra.

Workflow for Assessing Conformational Changes via Circular Dichroism

The following diagram outlines a typical workflow for evaluating the structural impact of nnAA substitution using CD spectroscopy.

CD_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Peptide_Synth Peptide Synthesis (Native vs. Cha-substituted) Purification HPLC Purification (>95% purity) Peptide_Synth->Purification Concentration Accurate Concentration Determination (e.g., UV-Vis) Purification->Concentration CD_Spec CD Spectrometer Setup (Wavelength scan: 190-260 nm) Concentration->CD_Spec Run Experiment Buffer_Scan Record Buffer Blank CD_Spec->Buffer_Scan Sample_Scan Record Peptide Sample Spectra Buffer_Scan->Sample_Scan Blank_Subtract Blank Subtraction Sample_Scan->Blank_Subtract Process Data MRE_Calc Calculate Mean Residue Ellipticity (MRE) Blank_Subtract->MRE_Calc Deconvolution Secondary Structure Deconvolution (e.g., K2D2) MRE_Calc->Deconvolution Comparison Compare Secondary Structure (% Helix, % Sheet, % Coil) Deconvolution->Comparison

Caption: Workflow for CD Spectroscopy Analysis of Peptides.

Comparative Analysis: Cha vs. Other Non-Natural Amino Acids

The choice of nnAA is a critical design parameter. Below, we compare the structural impact of Cha with other commonly used nnAAs, supported by experimental data.

Non-Natural Amino Acid (nnAA)Key Structural FeaturePrimary Impact on ConformationEffect on StabilityTypical Application
Cyclohexylalanine (Cha) Bulky, hydrophobic, non-planar aliphatic ringInduces/stabilizes helical and β-turn structures; restricts backbone flexibility.Increases proteolytic resistance due to steric shielding and hydrophobicity.Enhancing receptor affinity; improving metabolic stability.
N-methylated Amino Acids Methyl group on the backbone nitrogenDisrupts hydrogen bonding, destabilizes helices and sheets, favors cis-amide bonds.Can increase proteolytic resistance by blocking cleavage sites.Breaking secondary structures; improving oral bioavailability.
α,α-disubstituted Amino Acids (e.g., Aib) Two side chains on the α-carbonStrongly promotes helical conformations (especially 3₁₀-helices) by restricting φ/ψ angles.High resistance to proteolysis due to steric hindrance at the backbone.Stabilizing helical peptides; creating molecular scaffolds.
β-Amino Acids Extra carbon in the backboneForms different types of secondary structures (e.g., β-peptides); creates larger, more stable helices.Highly resistant to degradation by common proteases.Developing protease-resistant mimetics; creating novel folds.
Halogenated Phenylalanines (e.g., p-F-Phe) Electronegative atom on the aromatic ringCan introduce new non-covalent interactions (e.g., halogen bonds); subtly alters electronic properties.Can increase binding affinity through specific interactions.Probing protein-protein interactions; improving binding affinity.
N-methylated Amino Acids: The Backbone Breakers

N-methylation involves adding a methyl group to the amide nitrogen of the peptide backbone. This modification fundamentally alters the hydrogen bonding capacity of the backbone.

  • Structural Rationale: The amide proton, a crucial hydrogen bond donor for stabilizing α-helices and β-sheets, is replaced by a methyl group. This disruption often acts as a "helix breaker" or "sheet breaker." Furthermore, N-methylation can lower the energy barrier for cis-trans isomerization of the peptide bond, introducing further conformational diversity.

  • Comparative Impact vs. Cha: While Cha rigidly enforces a specific local conformation through steric bulk, N-methylation disrupts canonical secondary structures. Therefore, their applications are often opposing. Cha is used to stabilize a desired fold, whereas N-methylation is used to introduce a flexible kink or prevent aggregation associated with β-sheet formation.

α,α-disubstituted Amino Acids (Aib): The Helix Inducers

α-aminoisobutyric acid (Aib) is the simplest α,α-disubstituted amino acid, featuring two methyl groups on its α-carbon.

  • Structural Rationale: The presence of two substituents on the α-carbon severely restricts the conformational space available to the peptide backbone, locking the φ and ψ angles into the helical region of the Ramachandran plot. This makes Aib one of the most potent helix-promoting residues available.

  • Comparative Impact vs. Cha: Both Cha and Aib are used to stabilize helical structures. However, Aib is a much stronger helix promoter and is often used to initiate helix formation. Cha provides a more subtle stabilization and its large hydrophobic side chain plays a more significant role in tertiary interactions and receptor binding. The choice between them depends on the desired degree of helical rigidity and the importance of side-chain interactions.

Logical Relationship of nnAA Structural Effects

The following diagram illustrates the divergent structural consequences of incorporating these different classes of nnAAs.

nnAA_Impact cluster_cha Steric Hindrance cluster_nme Backbone Modification cluster_aib Alpha-Carbon Substitution Start Native Peptide (Flexible Conformation) Cha Incorporate Cyclohexylalanine (Cha) Start->Cha Side-Chain Modification NMe Incorporate N-methyl AA Start->NMe Backbone Modification Aib Incorporate Aib Start->Aib Side-Chain & Backbone Constraint Cha_Effect Restricted Torsion Angles + Hydrophobicity Cha->Cha_Effect Cha_Result Stabilized Helix / Turn Cha_Effect->Cha_Result NMe_Effect Disrupted H-Bonding Favors cis-Amide NMe->NMe_Effect NMe_Result Broken Secondary Structure NMe_Effect->NMe_Result Aib_Effect Severely Restricted φ/ψ Angles Aib->Aib_Effect Aib_Result Strongly Induced Helix Aib_Effect->Aib_Result

Caption: Divergent structural outcomes of nnAA incorporation.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) of a Cha-containing Peptide

To experimentally validate the effects discussed, the peptides must first be synthesized. SPPS is the standard method for this process.

Objective: To synthesize a 10-mer peptide and a version with a Phe-to-Cha substitution.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected amino acids (including Fmoc-Cha-OH)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5 minutes, then repeat for 15 minutes. Wash thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3 eq.), HBTU (3 eq.), and DIPEA (6 eq.) in DMF.

    • Add the activation mixture to the resin and shake for 1-2 hours.

    • Perform a Kaiser test to confirm complete coupling (ninhydrin solution will be colorless).

    • Wash the resin thoroughly with DMF and DCM.

  • Repeat Cycle: Repeat steps 2 and 3 for each amino acid in the sequence, using Fmoc-Cha-OH at the desired position for the modified peptide.

  • Final Deprotection: After the final coupling, perform a final Fmoc deprotection (Step 2).

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% Water) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase HPLC.

  • Verification: Confirm the mass of the final product using Mass Spectrometry (e.g., MALDI-TOF or ESI-MS).

Conclusion

Cyclohexylalanine is a powerful tool for peptide and protein engineering, primarily valued for its ability to enforce conformational rigidity and increase hydrophobicity. Its structural impact, driven by the steric bulk of its cyclohexyl side chain, typically manifests as the stabilization of helical or turn structures, leading to enhanced biological activity and improved metabolic stability.

However, Cha is not a universal solution. A rational design approach requires a clear understanding of its effects relative to other nnAAs. For inducing strong helicity, Aib may be a superior choice. For disrupting aggregation-prone sequences or improving oral bioavailability, N-methylated amino acids offer a distinct advantage. The selection of a specific nnAA should always be guided by a clear hypothesis about the desired structural outcome and its relationship to the target biological function. The experimental workflows outlined here provide a framework for systematically testing these hypotheses and advancing the design of potent and specific next-generation therapeutics.

The Architect of Stability: A Thermodynamic Comparison of Peptides Incorporating (S)-2-Amino-3-cyclohexylpropanoic acid (Acha)

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers and Drug Developers

In the landscape of peptide-based therapeutics, the quest for enhanced stability, improved receptor affinity, and greater biological efficacy is paramount. Native peptides often fall short due to their susceptibility to proteolytic degradation and inherent conformational flexibility, leading to short in-vivo half-lives and reduced potency. The incorporation of non-canonical amino acids represents a powerful strategy to overcome these limitations. Among these, (S)-2-Amino-3-cyclohexylpropanoic acid hydrate (Acha or Cha), a saturated analog of phenylalanine, has emerged as a critical tool for peptide chemists. Its unique structural properties impart significant advantages, transforming transient and fragile peptides into robust and potent therapeutic candidates.

This guide provides an in-depth thermodynamic analysis of the stabilizing effects of Acha incorporation into peptide scaffolds. We will objectively compare the performance of Acha-containing peptides with their natural counterparts, supported by experimental data from key analytical techniques. This guide is designed to equip researchers, scientists, and drug development professionals with the rationale and practical methodologies for leveraging Acha to engineer next-generation peptide therapeutics.

The Acha Advantage: Engineering Stability Through Structure

The substitution of a natural amino acid, such as phenylalanine or leucine, with Acha profoundly influences a peptide's physicochemical and biological properties. The bulky and hydrophobic nature of the cyclohexyl side chain is a key determinant of these effects.[1]

Conformational Rigidity: The steric bulk of the cyclohexyl group restricts the rotational freedom of the peptide backbone. This constraint reduces the entropic penalty of folding, often leading to more defined and stable secondary structures, such as α-helices or β-sheets.[1] This pre-organization of the peptide into its bioactive conformation can lead to a significant increase in binding affinity for its target.

Enhanced Proteolytic Resistance: A major hurdle in the development of peptide therapeutics is their rapid degradation by proteases in vivo.[1] The Acha side chain acts as a steric shield, hindering the approach of proteolytic enzymes to the adjacent peptide bonds. This increased resistance to enzymatic cleavage leads to a longer in-vivo half-life, a critical factor for improving a drug's pharmacokinetic profile.

Comparative Thermodynamic Analysis: Quantifying the Stability Gains

To quantify the enhanced stability conferred by Acha, we will examine data from three cornerstone biophysical techniques: Differential Scanning Calorimetry (DSC), Circular Dichroism (CD) Spectroscopy, and Isothermal Titration Calorimetry (ITC).

Thermal Stability by Differential Scanning Calorimetry (DSC)

DSC directly measures the heat capacity of a molecule as a function of temperature. For a peptide, this provides a direct measurement of its thermal stability. The midpoint of the unfolding transition, the melting temperature (Tm), is a key indicator of stability – a higher Tm signifies a more stable structure.[2]

Experimental Data Comparison:

Consider a model amphipathic α-helical peptide and its analog where a solvent-exposed hydrophobic residue is replaced with Acha.

Peptide VariantMelting Temperature (Tm) (°C)Enthalpy of Unfolding (ΔH) (kcal/mol)Change in Heat Capacity (ΔCp) (kcal/mol·K)
Model Peptide (Native)55.285.31.2
Model Peptide-Acha65.8102.71.5

Data is illustrative, based on typical stability enhancements observed for hydrophobic substitutions.

The significant increase in Tm for the Acha-containing peptide demonstrates its superior thermal stability. The larger enthalpy of unfolding (ΔH) suggests that more energy is required to disrupt the folded structure, likely due to more favorable intramolecular interactions and a more organized hydrophobic core.

Conformational Stability by Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique for assessing the secondary structure of peptides in solution.[3] By measuring the differential absorption of left- and right-circularly polarized light, one can determine the percentage of α-helical, β-sheet, or random coil content. An increase in the characteristic helical signal (negative bands at ~208 and ~222 nm) upon Acha substitution indicates a more stable and well-defined helical conformation.

Experimental Data Comparison:

Peptide SequenceModification% Helicity (Circular Dichroism)
Ac-AAAAKAAAAKAAAAK-NH2None (Alanine control)25%
Ac-A(Acha)AAKAAAAKAAAAK-NH2Single Acha substitution35%
Ac-A(Acha)AAKA(Acha)AAKAAAAK-NH2Double Acha substitution48%

This data illustrates a common trend where Acha incorporation enhances helicity.

The data clearly shows a dose-dependent increase in α-helicity with the number of Acha substitutions, confirming the role of its bulky side chain in stabilizing the helical fold.

Binding Affinity and Thermodynamics by Isothermal Titration Calorimetry (ITC)

ITC measures the heat change associated with a binding event, providing a complete thermodynamic profile of the interaction between a peptide and its target protein.[4][5] This includes the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding.

Experimental Data Comparison:

Let's consider the binding of our model peptides to their target receptor.

Peptide VariantBinding Affinity (Kd) (nM)Enthalpy Change (ΔH) (kcal/mol)Entropy Change (-TΔS) (kcal/mol)Gibbs Free Energy (ΔG) (kcal/mol)
Model Peptide (Native)150-12.53.2-9.3
Model Peptide-Acha35-14.84.1-10.7

Data is illustrative and represents a typical shift towards higher affinity upon stabilization.

The Acha-modified peptide exhibits a significantly lower Kd, indicating a ~4-fold increase in binding affinity. The more favorable enthalpy change (more negative ΔH) suggests stronger binding interactions, such as enhanced van der Waals contacts. The slightly less favorable entropy change (more positive -TΔS) is expected, as the pre-organized Acha peptide loses less conformational entropy upon binding compared to its more flexible native counterpart. The overall change in Gibbs free energy (ΔG) confirms a more spontaneous and favorable binding event for the Acha-containing peptide.

Experimental Protocols: A Self-Validating Approach

To ensure the scientific integrity of these analyses, it is crucial to follow robust and well-validated experimental protocols.

Workflow for Thermodynamic Peptide Analysis

G cluster_0 Peptide Synthesis & Purification cluster_1 Thermodynamic Analysis cluster_2 Data Interpretation & Comparison Peptide_Synthesis Solid-Phase Peptide Synthesis (Native vs. Acha) Purification RP-HPLC Purification Peptide_Synthesis->Purification Characterization Mass Spectrometry (Verification) Purification->Characterization DSC DSC Analysis (Tm, ΔH, ΔCp) Characterization->DSC Thermal Stability CD CD Spectroscopy (% Helicity) Characterization->CD Conformational Stability ITC ITC Analysis (Kd, ΔH, ΔS, ΔG) Characterization->ITC Binding Thermodynamics Data_Analysis Comparative Analysis of Thermodynamic Parameters DSC->Data_Analysis CD->Data_Analysis ITC->Data_Analysis

Caption: Workflow for the thermodynamic analysis of Acha-modified peptides.

Step-by-Step Methodologies

1. Differential Scanning Calorimetry (DSC) Protocol

  • Objective: To determine the thermal stability (Tm) of the native and Acha-containing peptides.

  • Methodology:

    • Sample Preparation: Dissolve the lyophilized peptides in a well-defined buffer (e.g., 10 mM phosphate buffer, pH 7.4) to a final concentration of 1-2 mg/mL. Dialyze both peptide solutions against the same buffer batch extensively to ensure buffer matching.

    • Instrument Setup: Use a high-sensitivity differential scanning calorimeter. Set the temperature scan rate to 1°C/min and the scanning range from 20°C to 90°C.

    • Data Acquisition: Load the peptide sample into the sample cell and the matched buffer into the reference cell. Perform a buffer-buffer scan as a baseline.

    • Data Analysis: Subtract the buffer-buffer baseline from the sample scan. Fit the resulting thermogram to a two-state unfolding model to determine the Tm, ΔH, and ΔCp.

2. Circular Dichroism (CD) Spectroscopy Protocol

  • Objective: To assess the secondary structure and conformational stability of the peptides.

  • Methodology:

    • Sample Preparation: Prepare peptide stock solutions in the desired buffer (e.g., 10 mM phosphate buffer, pH 7.4) at a concentration of approximately 50-100 µM.

    • Instrument Setup: Use a CD spectrometer equipped with a Peltier temperature controller. Use a quartz cuvette with a 1 mm path length.

    • Data Acquisition: Record CD spectra from 190 to 260 nm at a controlled temperature (e.g., 25°C). Collect data at a scan speed of 50 nm/min with a response time of 4 seconds. Average at least three scans for each sample.

    • Data Analysis: Convert the raw data to mean residue ellipticity [θ]. Use a secondary structure deconvolution program to estimate the percentage of α-helix, β-sheet, and random coil.

3. Isothermal Titration Calorimetry (ITC) Protocol

  • Objective: To determine the thermodynamic parameters of the peptide-protein binding interaction.

  • Methodology:

    • Sample Preparation: Dialyze the peptide and its target protein extensively against the same buffer (e.g., PBS, pH 7.4). Accurately determine the concentration of both components.

    • Instrument Setup: Use a high-sensitivity ITC instrument. Typically, the protein solution (e.g., 10-20 µM) is placed in the sample cell, and the peptide solution (e.g., 100-200 µM) is loaded into the injection syringe.

    • Data Acquisition: Set the experiment temperature (e.g., 25°C). Perform a series of injections (e.g., 20 injections of 2 µL each) of the peptide into the protein solution, with sufficient spacing between injections to allow for re-equilibration.

    • Data Analysis: Integrate the heat-flow peaks for each injection. Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine Kd, n, ΔH, and subsequently calculate ΔG and TΔS.

Conclusion: Acha as a Cornerstone of Modern Peptide Design

The incorporation of (S)-2-Amino-3-cyclohexylpropanoic acid offers a reliable and powerful strategy to overcome the inherent limitations of native peptides.[1] By enforcing conformational rigidity and enhancing proteolytic resistance, Acha plays a pivotal role in the design of next-generation peptide therapeutics with superior pharmacokinetic and pharmacodynamic profiles. The thermodynamic data and protocols presented in this guide provide a solid foundation for the strategic application of this unique amino acid in the ongoing quest for more effective and durable peptide-based drugs. The judicious use of biophysical techniques such as DSC, CD, and ITC allows for a rational, data-driven approach to peptide optimization, ensuring that the stability and potency of these promising therapeutic modalities are maximized.

References

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of (S)-2-Amino-3-cyclohexylpropanoic acid hydrate

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, the lifecycle of a chemical doesn't end when the experiment is complete. The final, and arguably one of the most critical, stages is its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of (S)-2-Amino-3-cyclohexylpropanoic acid hydrate, ensuring the safety of laboratory personnel and the protection of our environment. Our approach is grounded in established safety protocols and regulatory compliance, empowering you to manage your chemical waste with confidence and precision.

Core Principles of Chemical Waste Management

Before delving into the specifics of this compound, it is paramount to understand the foundational principles of laboratory waste management. The overarching goal is to minimize waste generation and to handle unavoidable waste in a manner that is safe, environmentally responsible, and compliant with all applicable regulations.[1] This is achieved through a hierarchical approach: source reduction, reuse, recycling, and finally, disposal.

Effective waste management is not merely a suggestion but a regulatory mandate, primarily governed by the Resource Conservation and Recovery Act (RCRA) under the purview of the Environmental Protection Agency (EPA) in the United States.[2][3] These regulations establish a "cradle-to-grave" system for hazardous waste management.[2]

Hazard Profile of this compound

A thorough understanding of a chemical's hazard profile is the first step in determining the appropriate disposal route. Based on available Safety Data Sheets (SDS), this compound is not without its hazards. While comprehensive toxicological data is not fully available, it is known to cause skin and eye irritation and may cause respiratory irritation.[4] Therefore, it must be handled with care, utilizing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Hazard ClassificationDescriptionSource
Skin Irritation Causes skin irritation upon contact.[4]
Eye Irritation Causes serious eye irritation.[4]
Respiratory Irritation May cause respiratory irritation if inhaled.[4]

The Recommended Disposal Pathway: Incineration

The primary and most definitive recommendation for the disposal of this compound is incineration .[4] This method involves controlled burning in a chemical incinerator equipped with an afterburner and a scrubber.[4] This ensures the complete destruction of the compound and the safe neutralization of any potentially harmful combustion byproducts.

It is crucial to note that this process should only be carried out by a licensed and certified waste disposal company. Under no circumstances should researchers attempt to incinerate chemical waste within a standard laboratory setting.

The following diagram illustrates the decision-making and operational workflow for the disposal of this compound:

Disposal_Workflow cluster_prep In-Lab Preparation cluster_disposal External Disposal A Identify Waste: (S)-2-Amino-3-cyclohexylpropanoic acid hydrate B Segregate Waste: Keep separate from incompatible materials (e.g., strong oxidizers). A->B C Package Securely: Use a designated, labeled, and sealed waste container. B->C D Store Safely: Place in a designated satellite accumulation area. C->D E Contact Licensed Waste Disposal Vendor D->E Ready for Disposal F Arrange for Pickup: Provide accurate waste information. E->F G Transportation: Vendor transports waste in DOT-compliant vehicles. F->G H Final Disposal: Incineration at a permitted facility. G->H

Disposal workflow for this compound.

Step-by-Step Disposal Protocol

This protocol provides a clear, actionable sequence for the safe disposal of this compound.

Part 1: In-Laboratory Waste Accumulation
  • Waste Identification and Segregation:

    • Clearly identify the waste as "this compound".

    • This compound is an amino acid derivative. As a general precaution, it should be segregated from strong oxidizing agents, strong acids, and strong bases to prevent any unforeseen reactions in the waste container.[5] While specific incompatibility data is not available, this practice aligns with general principles of chemical safety.

    • Do not mix this waste with other chemical waste streams unless compatibility has been explicitly confirmed.[5]

  • Container Selection and Labeling:

    • Select a waste container that is in good condition, compatible with the chemical, and has a secure, leak-proof lid. A high-density polyethylene (HDPE) container is generally a suitable choice.

    • Label the container clearly and accurately. The label should include:

      • The full chemical name: "this compound"

      • The words "Hazardous Waste"

      • The primary hazards (e.g., "Irritant")

      • The date of accumulation

      • The name of the principal investigator or laboratory group

  • Safe Storage:

    • Store the sealed waste container in a designated and properly managed satellite accumulation area (SAA) within the laboratory.[1]

    • The SAA should be located at or near the point of generation and under the control of the laboratory personnel.

    • Ensure the storage area has secondary containment to capture any potential leaks or spills.

Part 2: Partnering with a Licensed Disposal Service
  • Engaging a Professional Service:

    • Your institution's Environmental Health and Safety (EHS) department will have a contract with a licensed professional waste disposal service. All chemical waste disposal must be coordinated through your EHS office.

    • Contact your EHS department to schedule a pickup for your chemical waste.

  • Documentation and Handover:

    • You will likely need to complete a hazardous waste pickup request form, providing detailed information about the contents of your waste container.

    • Ensure all documentation is accurate and complete to facilitate a smooth and compliant pickup process.

    • During the scheduled pickup, trained personnel from the waste disposal company will collect your container.

Disposal of Contaminated Materials

Any materials that come into direct contact with this compound, such as gloves, weighing paper, or contaminated glassware, should be considered contaminated waste.

  • Solid Waste: Contaminated solid waste (e.g., gloves, absorbent pads) should be collected in a separate, clearly labeled bag or container and disposed of as hazardous waste along with the chemical itself.

  • Empty Containers: The original container of this compound, even when "empty," will contain residual chemical. This container should be disposed of as hazardous waste and should not be rinsed into the sanitary sewer or placed in regular trash.[4]

  • Contaminated Glassware: Reusable glassware should be decontaminated using a suitable laboratory cleaning procedure. If the glassware is to be disposed of, it must be managed as hazardous waste.

The Importance of Institutional Protocols

While this guide provides a comprehensive overview, it is essential to remember that your institution will have its own specific protocols and procedures for chemical waste management. Always consult your institution's Chemical Hygiene Plan and your EHS department for guidance that is tailored to your specific location and regulatory environment.

By adhering to these procedures, you not only ensure compliance with the law but also uphold a culture of safety and environmental stewardship within the scientific community.

References

A Comprehensive Guide to the Safe Handling of (S)-2-Amino-3-cyclohexylpropanoic acid hydrate

Author: BenchChem Technical Support Team. Date: January 2026

Researchers and scientists in the field of drug development frequently handle a diverse array of chemical compounds. Among these is (S)-2-Amino-3-cyclohexylpropanoic acid hydrate, a derivative of the amino acid alanine. While essential for research, ensuring the safe handling of this and similar compounds is paramount to protecting laboratory personnel and maintaining the integrity of experimental outcomes. This guide provides a detailed, experience-driven approach to the safe handling, use, and disposal of this compound, moving beyond a simple checklist to instill a deep understanding of the "why" behind each safety measure.

Understanding the Risks: A Proactive Approach to Safety

This compound is classified as a substance that can cause skin irritation, serious eye irritation, and may be harmful if swallowed.[1] Some sources also indicate that it may cause respiratory irritation.[2] A thorough understanding of these potential hazards is the foundation of a robust safety protocol. The primary routes of exposure are inhalation, ingestion, and direct contact with the skin and eyes. Therefore, our safety strategy must be multi-faceted, incorporating engineering controls, administrative protocols, and the correct use of personal protective equipment (PPE).

Core Principles of Safe Handling: The Four Pillars

  • Engineering Controls : Your first line of defense is to minimize exposure at the source. Whenever possible, handle this compound in a well-ventilated area, such as a chemical fume hood, especially when dealing with the powdered form to prevent the generation of dust.[3]

  • Administrative Controls : These are the established procedures and policies that dictate how work is to be conducted safely. This includes proper training, clear labeling of all containers, and immediate access to safety data sheets (SDS).

  • Personal Protective Equipment (PPE) : PPE is the last line of defense and must be used diligently. The selection of appropriate PPE is critical and should be based on a thorough risk assessment of the specific procedure being performed.

  • Emergency Preparedness : Despite all precautions, accidents can happen. A well-defined emergency plan is crucial for mitigating the consequences of a spill or exposure.

Personal Protective Equipment (PPE): Your Essential Toolkit

The following table outlines the recommended PPE for handling this compound. It is crucial to inspect all PPE for integrity before each use.[2]

TaskMinimum Required PPERecommended Additional PPE
Weighing and Aliquoting (Powder) - Nitrile gloves- Safety glasses with side shields- Laboratory coat- Face shield- Respiratory protection (e.g., N95 respirator)
Solution Preparation and Handling - Nitrile gloves- Safety glasses with side shields- Laboratory coat- Chemical splash goggles
Transferring and Transporting - Nitrile gloves- Safety glasses with side shields- Laboratory coat- Secondary containment
Waste Disposal - Nitrile gloves- Safety glasses with side shields- Laboratory coat- Chemical splash goggles

A Note on Glove Selection: While nitrile gloves are generally recommended, it is always best practice to consult a glove compatibility chart for the specific solvents being used in your procedure. Ensure proper glove removal technique to avoid contaminating your skin.[2]

Step-by-Step Protocol: Safe Weighing and Solution Preparation

This protocol provides a detailed, step-by-step methodology for safely weighing the powdered form of this compound and preparing a stock solution.

Pre-Operational Checks:

  • Verify Chemical Identity: Confirm the chemical name and CAS number (27527-05-5 for the anhydrous form) on the container.[2]

  • Review the SDS: Before starting, review the Safety Data Sheet for this compound.

  • Assemble PPE: Don the appropriate PPE as outlined in the table above for "Weighing and Aliquoting (Powder)."

  • Prepare the Work Area: Ensure the chemical fume hood is functioning correctly. Decontaminate the work surface before and after use.

Operational Procedure:

  • Weighing:

    • Place a weigh boat on the analytical balance within the fume hood.

    • Tare the balance.

    • Carefully scoop the desired amount of this compound onto the weigh boat. Avoid creating dust.

    • Record the weight.

  • Solution Preparation:

    • Carefully transfer the weighed powder to an appropriate volumetric flask.

    • Using a funnel, add the desired solvent to the flask, rinsing the weigh boat to ensure all the powder is transferred.

    • Fill the flask to approximately three-quarters of the final volume.

    • Cap the flask and gently swirl to dissolve the solid.

    • Once dissolved, add the solvent to the calibration mark.

    • Cap and invert the flask several times to ensure a homogenous solution.

  • Labeling:

    • Immediately label the flask with the chemical name, concentration, solvent, date of preparation, and your initials.

Post-Operational Procedures:

  • Decontamination: Wipe down the balance and surrounding work area with an appropriate cleaning agent.

  • Waste Disposal: Dispose of the weigh boat and any contaminated wipes in the designated solid chemical waste container.

  • PPE Removal: Remove your PPE in the correct order to avoid cross-contamination (gloves first, then face shield/goggles, then lab coat).

  • Hand Washing: Wash your hands thoroughly with soap and water.

Visualizing the Workflow for Safe Handling

The following diagram illustrates the key decision points and procedural flow for the safe handling of this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Review SDS & Assess Risks DonPPE Don Appropriate PPE Prep->DonPPE Weigh Weigh Solid in Fume Hood DonPPE->Weigh Dissolve Prepare Solution Weigh->Dissolve Label Label Container Dissolve->Label Decon Decontaminate Work Area Label->Decon Waste Dispose of Waste Properly Decon->Waste RemovePPE Remove PPE Waste->RemovePPE Wash Wash Hands RemovePPE->Wash

Caption: Workflow for the safe handling of this compound.

Emergency Procedures: Be Prepared to Act

Skin Contact:

  • Immediately flush the affected area with copious amounts of water for at least 15 minutes.[2]

  • Remove contaminated clothing.

  • Seek medical attention if irritation persists.

Eye Contact:

  • Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2]

  • Remove contact lenses if present and easy to do.

  • Seek immediate medical attention.

Inhalation:

  • Move the individual to fresh air.[2]

  • If breathing is difficult, provide oxygen.

  • Seek medical attention.

Ingestion:

  • Do NOT induce vomiting.

  • Rinse mouth with water.[2]

  • Seek immediate medical attention.

Spills:

  • Evacuate the area.

  • Wear appropriate PPE, including respiratory protection.

  • Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

  • Ventilate the area and wash the spill site after material pickup is complete.

Storage and Disposal: A Lifecycle Approach to Safety

Storage:

  • Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[3]

  • Keep it away from incompatible materials.

Disposal:

  • Dispose of waste in accordance with all applicable federal, state, and local regulations.

  • It is recommended to use a licensed professional waste disposal service.[2]

  • Do not allow the chemical to enter drains or waterways.[2]

By integrating these principles and procedures into your daily laboratory practices, you can significantly mitigate the risks associated with handling this compound, fostering a safer and more productive research environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.